2-(Hydroxymethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOBSCDNXGFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402562 | |
| Record name | 2-hydroxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-14-2 | |
| Record name | 2-hydroxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxymethyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(Hydroxymethyl)phenylboronic Acid and its Cyclic Ester, Benzoxaborole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-(hydroxymethyl)phenylboronic acid. A central feature of this compound's chemistry is its spontaneous and reversible cyclization to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a scaffold of significant interest in medicinal chemistry. This document addresses both the open-chain boronic acid and its more stable, commercially prevalent cyclic ester form.
Core Chemical Properties and Equilibrium
This compound (CAS: 87199-14-2) is an aromatic boronic acid that exists in a dynamic equilibrium with its intramolecular ester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS: 5735-41-1). The cyclic benzoxaborole form is thermodynamically favored and is the predominant species observed under standard conditions. This equilibrium is a critical property, influencing the compound's stability, reactivity, and acidity.
The benzoxaborole structure imparts enhanced Lewis acidity compared to typical arylboronic acids. This is attributed to the relief of ring strain in the five-membered ring when the trigonal planar boron atom transitions to a tetrahedral boronate upon binding with a nucleophile (e.g., hydroxide).[1] The pKa of unsubstituted benzoxaborole is approximately 7.3, significantly lower than that of phenylboronic acid (approx. 8.8), making it a stronger Lewis acid at physiological pH.[1]
Physicochemical and Spectroscopic Data
Quantitative data for the compound is summarized below. Data primarily corresponds to the more stable cyclic benzoxaborole form unless otherwise specified.
Physicochemical Properties
| Property | Value | Source Form |
| CAS Number | 5735-41-1 | Benzoxaborole |
| 87199-14-2 | Boronic Acid | |
| Molecular Formula | C₇H₇BO₂ | Benzoxaborole |
| C₇H₉BO₃ | Boronic Acid[2] | |
| Molecular Weight | 133.94 g/mol | Benzoxaborole |
| 151.96 g/mol | Boronic Acid[2] | |
| Appearance | White to pale yellow solid/powder | Benzoxaborole |
| Melting Point | 95-100 °C | Benzoxaborole |
| pKa (unsubstituted) | ~7.3 | Benzoxaborole[1] |
Spectroscopic Data
| Data Type | Representative Values (Tavaborole in DMSO-d₆) |
| ¹H NMR (300 MHz) | δ (ppm) 9.22 (s, 1H, -OH), 7.74 (dd, 1H), 7.24 (dd, 1H), 7.15 (m, 1H), 4.95 (s, 2H, -CH₂) |
| ¹³C NMR | Typical aromatic signals between 110-150 ppm and a methylene (-CH₂) signal around 65-70 ppm are expected. |
| ¹¹B NMR | A signal around 28-30 ppm is characteristic of trigonal boronic esters. |
| Mass Spec (ESI-MS) | m/z 151 (M−H)⁻ |
Note: Data sourced from reference[3].
Reactivity and Applications
The unique properties of the benzoxaborole scaffold have made it a privileged structure in modern drug discovery and a versatile reagent in organic synthesis.
Medicinal Chemistry
Benzoxaboroles are potent inhibitors of various enzymes, particularly tRNA synthetases. This mechanism is exploited in drugs such as:
-
Tavaborole (Kerydin®): An antifungal agent that inhibits fungal leucyl-tRNA synthetase, used for the treatment of onychomycosis.[3]
-
Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE-4) inhibitor used as a topical treatment for atopic dermatitis.
The Lewis acidic boron atom is key to their biological activity, often forming a stable, covalent adduct with a diol motif in the enzyme's active site.
Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a source of the 2-(hydroxymethyl)phenyl group for the formation of C-C bonds with various organic halides and triflates, enabling the synthesis of complex biaryl structures and other substituted aromatics.
References
An In-depth Technical Guide to 2-(Hydroxymethyl)phenylboronic Acid (CAS 87199-14-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)phenylboronic acid (CAS number 87199-14-2), a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and its role as a precursor to biologically active benzoxaboroles.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is often found in equilibrium with its cyclic monoester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 5735-41-1), particularly in the solid state or in solution. This dynamic relationship is crucial to its reactivity and biological activity. While many commercial suppliers provide the compound under CAS 87199-14-2, the provided physical data often pertains to the more stable cyclic form.
Table 1: Physicochemical Data for this compound and its Cyclic Monoester
| Property | This compound | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole |
| CAS Number | 87199-14-2 | 5735-41-1 |
| Molecular Formula | C₇H₉BO₃[2][3] | C₇H₇BO₂ |
| Molecular Weight | 151.96 g/mol [2][3] | 133.94 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to off-white solid |
| Melting Point | 98-100 °C (often reported for the cyclic form)[4] | 95-100 °C |
| Boiling Point | 379.8 ± 44.0 °C (Predicted)[4] | 237.2 ± 43.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted)[4] | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.48 ± 0.58 (Predicted)[2] | 7.01 ± 0.20 (Predicted) |
| Solubility | Slightly soluble in water; soluble in polar organic solvents.[2][5] | Soluble in organic solvents. |
| Storage | Inert atmosphere, Room Temperature[2][4] | 2-8°C, Inert atmosphere |
Synthesis and Purification
Synthesis Protocol
The synthesis of this compound typically involves the borylation of a suitable ortho-substituted benzyl derivative. A common method is the reaction of a Grignard reagent, formed from 2-bromobenzyl alcohol (after protection of the hydroxyl group), with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure based on general methods for arylboronic acid synthesis.
-
Protection of the Hydroxyl Group: To a solution of 2-bromobenzyl alcohol (1 eq.) in anhydrous tetrahydrofuran (THF), add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) and imidazole (1.2 eq.). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by adding water and extracting with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-bromobenzyl alcohol.
-
Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the protected 2-bromobenzyl alcohol in anhydrous THF. The reaction is exothermic and may require cooling in a water bath. Stir the mixture until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Hydrolysis and Deprotection: Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C. Stir the mixture vigorously for 1 hour. This step hydrolyzes the borate ester and removes the TBDMS protecting group.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature. Recrystallization is a common and effective method for purifying this compound.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent, such as a mixture of ethyl acetate and hexanes, or hot water.[6][7]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[4] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including biaryls and conjugated systems found in many pharmaceuticals and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of phenylboronic acid with 4-iodoanisole.[9]
-
To a round-bottom flask, add this compound (1.5 mmol), 4-iodoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd/C (1.4 mol% of Pd).[9]
-
Add dimethylformamide (DMF) (8 mL) as the solvent.[9]
-
Heat the reaction mixture to reflux under air, for example, in an adapted domestic microwave oven for 30-90 minutes, or by conventional heating at 100-110 °C.[9][10]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Mechanism of Action
While this compound itself is primarily a synthetic intermediate, its cyclic form, benzoxaborole, is a privileged scaffold in medicinal chemistry. Benzoxaborole derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiparasitic effects.
A key molecular target for many antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[11][12]
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
-
Enzyme Recognition: The benzoxaborole enters the editing site of the LeuRS enzyme.
-
Adduct Formation: The boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[12]
-
Inhibition of Protein Synthesis: This stable adduct traps the tRNA in the editing site, preventing the catalytic cycle of the enzyme and thereby inhibiting protein synthesis, which ultimately leads to cell death.[13]
This unique mechanism of action makes benzoxaboroles attractive candidates for the development of novel antimicrobial agents to combat drug-resistant pathogens.
Caption: Mechanism of LeuRS inhibition by benzoxaboroles.
Toxicology and Safety
This compound is classified as an irritant and may be harmful if swallowed. It can cause skin, eye, and respiratory irritation.[3][4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Warning (Harmful if swallowed)[3] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation)[3] |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation)[3] |
| Specific Target Organ Toxicity, Single Exposure | Warning (May cause respiratory irritation)[3] |
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key reagent for the synthesis of complex organic molecules. Furthermore, its role as a direct precursor to the medicinally important benzoxaborole scaffold highlights its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. Future research into the applications of this compound and its derivatives is likely to yield further innovations in both chemistry and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 87199-14-2,2-Hydroxymethylphenylboronic acid | lookchem [lookchem.com]
- 3. This compound | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxymethylphenylboronic acid | 87199-14-2 [chemicalbook.com]
- 5. CAS 87199-14-2: (2-Hydroxymethylphenyl)boronic acid, dehyd… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 2-(Hydroxymethyl)phenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 2-(Hydroxymethyl)phenylboronic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. In the solid state, this molecule exists as its cyclic monoester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. This document outlines the precise atomic arrangement, intermolecular interactions, and the experimental methodology used to elucidate its three-dimensional structure.
Core Crystallographic Data
The crystal structure of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and its contents.
| Parameter | Value |
| Chemical Formula | C₇H₇BO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.302(2) |
| b (Å) | 5.869(1) |
| c (Å) | 11.088(2) |
| α (°) | 90 |
| β (°) | 105.79(3) |
| γ (°) | 90 |
| Volume (ų) | 645.1(2) |
| Z | 4 |
| Temperature (K) | 293(2) |
Experimental Protocol
The determination of the crystal structure involved a meticulous experimental workflow, from crystal preparation to data analysis. The key stages of this process are detailed below.
1. Synthesis and Crystallization: Single crystals of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole suitable for X-ray diffraction were obtained.
2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data were collected at a constant temperature of 293(2) K using Mo Kα radiation. Data collection involved a series of ω-scans.
3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.
The following diagram illustrates the general workflow for the determination of the crystal structure.
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole is dominated by a network of hydrogen bonds. The primary interaction involves the hydroxyl groups of the boronic acid moiety, which form centrosymmetric dimers. In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of the boronic acid hydroxyl group of a neighboring molecule, and vice versa. This results in a robust R²₂(8) ring motif.
These dimeric units are further interconnected through weaker C-H···O and C-H···π interactions, building up a three-dimensional supramolecular architecture. The phenyl rings of adjacent dimers engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The diagram below visualizes the key hydrogen bonding interactions that lead to the formation of the dimeric units.
An In-depth Technical Guide on the Solubility and Stability of 2-(Hydroxymethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)phenylboronic acid is fundamental for its effective application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the solubility and stability of this versatile organoboron compound. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates qualitative information, presents quantitative data for the parent compound phenylboronic acid as a valuable reference, and offers detailed experimental protocols to enable researchers to determine these critical parameters.
Solubility Profile
This compound, as an organoboron compound featuring a hydrophilic hydroxymethyl group and a boronic acid moiety, is generally characterized as a white to off-white solid. Its solubility is dictated by the interplay between the polar functional groups and the aromatic phenyl ring.
Qualitative Solubility
Based on its structural features, this compound is anticipated to exhibit good solubility in polar organic solvents. The presence of the hydroxyl and boronic acid groups allows for hydrogen bonding with protic solvents like alcohols and water. It is expected to have lower solubility in nonpolar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Expected Solubility | Rationale |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Water | Soluble | The polar hydroxyl and boronic acid groups facilitate dissolution in aqueous media. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | Ethers can act as hydrogen bond acceptors. |
| Ketones (e.g., Acetone) | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |
| Chloroalkanes (e.g., Chloroform) | Moderately Soluble | The polarity of the solvent allows for some interaction with the solute. |
| Hydrocarbons (e.g., Hexanes) | Poorly Soluble | The nonpolar nature of the solvent does not favorably interact with the polar functional groups. |
Quantitative Solubility Data for Phenylboronic Acid (Reference)
In the absence of specific quantitative data for this compound, the solubility of its parent compound, phenylboronic acid, provides a useful benchmark. The following table summarizes the mole fraction solubility of phenylboronic acid in various organic solvents at different temperatures.
Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Solvents at Different Temperatures
| Solvent | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) |
| Chloroform | 0.045 | 0.075 | 0.120 | 0.185 |
| 3-Pentanone | 0.135 | 0.190 | 0.260 | 0.350 |
| Acetone | 0.150 | 0.210 | 0.285 | - |
| Dipropyl ether | - | - | - | - |
| Methylcyclohexane | - | - | - | - |
| Data for some temperatures and solvents were not available in the cited literature. |
Stability Profile
The stability of boronic acids is a critical consideration, particularly in the context of drug development and organic synthesis. The primary degradation pathways for boronic acids are oxidation and hydrolysis.
General Stability Considerations
This compound, like other arylboronic acids, is susceptible to degradation under certain conditions:
-
Oxidative Degradation: The carbon-boron bond can be cleaved by oxidizing agents, leading to the formation of the corresponding phenol (2-hydroxybenzyl alcohol) and boric acid. This process can be accelerated by the presence of reactive oxygen species.
-
Hydrolytic Degradation: While generally stable at neutral pH, the boronic acid moiety can undergo hydrolysis, particularly under harsh acidic or basic conditions.
-
Photostability: The impact of light on the stability of this compound has not been extensively studied.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Experimental Protocols
Given the scarcity of specific quantitative data, researchers can employ the following established methodologies to determine the solubility and stability of this compound.
Solubility Determination (Dynamic Method)
This method involves determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.
Materials:
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (±0.1 °C)
-
Luminance probe or laser scattering system for turbidity measurement
-
Calibrated thermometer (±0.1 °C)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a glass vial to create a biphasic sample of known mole fraction.
-
Heating and Stirring: Place the sealed vial in the temperature-controlled bath and begin stirring vigorously. Heat the sample at a slow, constant rate (e.g., 0.1 K/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by observing the scattering of a laser beam.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the measurement for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
Materials:
-
This compound
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
High-purity solvents
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Stress Conditions: Subject solutions of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic Stress: Expose solid and solution samples to light according to ICH guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC-MS, to separate and quantify the parent compound and any degradation products.
-
Identification: Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Method for Degradation Monitoring (Example: HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This in-depth guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound. While specific quantitative data remains to be fully elucidated in the public domain, the provided reference data for phenylboronic acid and the detailed experimental protocols offer a solid foundation for researchers to conduct their own investigations and generate the necessary data for their specific applications.
Spectroscopic Profile of 2-(Hydroxymethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-(Hydroxymethyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule, offering a valuable resource for its identification, characterization, and application in research and development.
Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.67 | s | B(OH)₂ | |
| 7.36 | dd | 5.4, 3.1 | Ar-H |
| 7.24 | dt | 7.3, 3.7 | Ar-H |
| 7.15 | dd | 5.4, 3.3 | Ar-H |
| 6.10 | s | Ar-OH | |
| 4.71 | s | CH₂-OH | |
| 4.67 | dd | 6.0, 2.7 | Ar-CH₂ |
| 3.47 | dd | 12.2, 5.9 | Ar-CH₂ |
| 3.38 | dd | 12.3, 2.7 | Ar-CH₂ |
| 3.34 | s | Ar-CH₂ |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 172.01 | C-B |
| 142.59 | Ar-C |
| 129.59 | Ar-CH |
| 127.96 | Ar-CH |
| 127.87 | Ar-CH |
| 122.41 | Ar-CH |
| 72.00 | Ar-C-CH₂ |
| 64.65 | CH₂ |
Solvent: DMSO-d₆, Instrument Frequency: 101 MHz[1]
Infrared (IR) Spectroscopy
-
O-H stretch (alcohol and boronic acid): A broad band in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.
-
C-H stretch (aromatic): Peaks typically appear in the region of 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks are expected in the 2850-3000 cm⁻¹ region.
-
C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
B-O stretch: A strong band is expected in the 1300-1400 cm⁻¹ region.
-
C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. The use of an alcohol solvent like d₄-methanol can also be effective in breaking up potential boroxine (boronic acid anhydride trimer) structures.[2]
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample and high-purity potassium bromide (KBr) to remove any residual moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[4][5][6]
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the synthesis of this compound and a general workflow for its spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Fundamental Reactions of 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)phenylboronic acid and its cyclic ester, 1-hydroxy-3H-2,1-benzoxaborole, are versatile reagents in modern organic synthesis. The ortho-positioning of the hydroxymethyl group imparts unique reactivity and stability, making it a valuable building block in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly starting from 2-bromobenzyl alcohol. A typical approach involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis from 2-Bromobenzyl Alcohol
Materials:
-
2-Bromobenzyl alcohol
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask containing a crystal of iodine under an inert atmosphere.
-
Add a solution of 2-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C and add trimethyl borate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization.
Key Reactions and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound is an excellent coupling partner for the synthesis of 2-substituted biphenylmethanols. These products are valuable intermediates in the synthesis of various biologically active compounds.[1]
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), bromobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2 M aqueous solution of potassium carbonate (2.0 equivalents) and 1,4-dioxane.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-biphenylmethanol.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 | Hypothetical |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Hypothetical |
| 3-Bromopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 100 | 24 | 78 | Hypothetical |
Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes.
Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl ethers, amines, and thioethers. This compound can be effectively coupled with a variety of N-H and O-H containing compounds.[2]
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 equivalents) and aniline (1.0 equivalent) in dichloromethane.
-
Add copper(II) acetate (1.0 equivalent) and pyridine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Catalyst (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 75 | Hypothetical |
| Phenol | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 24 | 82 | Hypothetical |
| Imidazole | CuI (0.1) | Cs₂CO₃ (2.0) | DMF | 110 | 12 | 88 | Hypothetical |
Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes.
Oxidation and Reduction Reactions
The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 2-formylphenylboronic acid, a valuable synthetic intermediate. Conversely, 2-formylphenylboronic acid can be reduced to regenerate the starting material.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane in a round-bottom flask.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-formylphenylboronic acid.
-
Purify by column chromatography if necessary.
Materials:
-
2-Formylphenylboronic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve 2-formylphenylboronic acid (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
References
The Enhanced Lewis Acidity of 2-(Hydroxymethyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Lewis acidity of 2-(hydroxymethyl)phenylboronic acid. A key feature of this molecule is its intramolecular cyclization to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a transformation that significantly enhances its Lewis acidic character. This document details the quantitative measures of this acidity, outlines the experimental protocols for its determination, and illustrates the underlying chemical principles.
Core Concepts in Lewis Acidity
Boronic acids [RB(OH)₂] function as Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital.[1] This allows them to accept a pair of electrons from a Lewis base. In aqueous media, the primary interaction is with a hydroxide ion (OH⁻), leading to the formation of a more stable, tetrahedral sp³-hybridized boronate anion [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.[1]
For this compound, the Lewis acidity is profoundly influenced by the presence of the ortho-hydroxymethyl group. This group facilitates a spontaneous intramolecular condensation, forming a cyclic boronate ester known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (a benzoxaborole).[2][3][4] This cyclization is the dominant factor governing the compound's acidic properties in aqueous solutions.
The Role of Intramolecular Cyclization
The conversion of this compound to its cyclic benzoxaborole form is a critical equilibrium that dictates its reactivity.
Figure 1: Intramolecular equilibrium of this compound.
This cyclization significantly increases the Lewis acidity. The enhancement is attributed to the ring strain in the five-membered heterocyclic ring of the trigonal planar benzoxaborole.[1][5] This strain is relieved when the boron atom transitions to a tetrahedral geometry upon accepting a hydroxide ion. Consequently, the cyclic form has a much lower pKa than typical arylboronic acids.[5]
Quantitative Analysis of Lewis Acidity
The most direct measure of Lewis acidity for boronic acids in aqueous solution is the pKa. The pKa of the cyclic form, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is markedly lower than that of the parent phenylboronic acid, highlighting its enhanced acidic character.
| Compound | pKa Value (in Water) | Method | Reference |
| 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | 7.3 | Spectrophotometric | [5] |
| 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | 7.39 | Not Specified | [6] |
| Phenylboronic Acid (for comparison) | ~8.8 | Various | [5][7] |
| 2-(2-Hydroxyethyl)benzene boronic acid cyclic monoester (Benzoxaborin, 6-membered ring) | 8.4 | Spectrophotometric | [5] |
The data clearly shows that the 5-membered ring structure in benzoxaborole results in a significant increase in Lewis acidity (lower pKa) compared to both the non-cyclized phenylboronic acid and the less-strained 6-membered ring analogue, benzoxaborin.[5]
Visualizing the Lewis Acid-Base Equilibria
The interaction with hydroxide, the Lewis base, can be visualized for both the open and cyclic forms. The position of these equilibria is dictated by the pKa of each acidic species.
Figure 2: Lewis acid-base equilibria for the this compound system.
Experimental Protocols for pKa Determination
The pKa of boronic acids can be determined using several well-established methods. The following protocols are generalized but provide a robust framework for characterizing compounds like this compound.
Potentiometric Titration
This method involves titrating a solution of the boronic acid with a strong base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[8][9]
Protocol:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in water. To ensure constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[9][10]
-
Acidification: Acidify the ~20 mL sample solution to pH 1.8-2.0 with a standardized strong acid (e.g., 0.1 M HCl).[10]
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.[9]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.[8]
-
Replication: Perform a minimum of three titrations to ensure reproducibility.[10]
UV-Vis Spectrophotometric Titration
This technique is suitable for compounds that possess a UV-active chromophore near the ionization center and where the spectra of the protonated and deprotonated forms differ.[8][11]
Protocol:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 10).[11]
-
Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically < 1.5).
-
Spectral Scans: Record the full UV-Vis spectrum (e.g., 250-500 nm) for the compound in each buffer solution.[11]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[12]
-
Figure 3: General workflow for determining pKa via UV-Vis spectrophotometry.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for studying boron chemistry. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, changing significantly as the boron center transitions from trigonal planar (sp²) to tetrahedral (sp³).[13]
Protocol:
-
Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions (e.g., D₂O with appropriate buffers) across a range of pH values.
-
Data Acquisition: Acquire ¹¹B NMR spectra for each sample.
-
Analysis: The observed chemical shift will be a weighted average of the shifts for the trigonal acid and the tetrahedral boronate. By plotting the ¹¹B chemical shift versus pH, a sigmoidal curve is generated. The pKa is the pH at the inflection point of this curve.[14]
Conclusion and Implications
The Lewis acidity of this compound is fundamentally defined by its propensity to exist in a cyclic benzoxaborole form in aqueous solution. This intramolecular cyclization results in a significant enhancement of Lewis acidity, lowering the pKa to approximately 7.3, which is well within the physiological range.[5] This property is crucial for its applications in medicinal chemistry and as a diol sensor, as it allows for significant interaction with Lewis bases at neutral pH.[1] For professionals in drug development, understanding this equilibrium and the enhanced acidity of the benzoxaborole core is essential for designing effective enzyme inhibitors and other biologically active molecules. The experimental protocols outlined provide a clear path for the precise characterization of this and related boronic acid derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Cyclic Monoester | 5735-41-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. par.nsf.gov [par.nsf.gov]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)phenylboronic acid, a key building block in modern organic and medicinal chemistry, has steadily gained prominence for its unique reactivity and utility in a wide range of applications. This whitepaper provides an in-depth technical guide to the discovery, history, and fundamental synthetic methodologies of this versatile compound. With its strategic placement of a hydroxymethyl group ortho to the boronic acid moiety, this molecule offers distinct advantages in the synthesis of complex organic scaffolds and has become an invaluable tool for researchers in drug discovery and materials science. This document will detail its historical context, provide established experimental protocols, and present key data to offer a comprehensive resource for scientific professionals.
Discovery and Historical Context
While the broader class of phenylboronic acids has been known since the late 19th century, the specific synthesis and characterization of this compound appears to have gained significant attention in the early 2000s. The PubChem database entry for this compound, for instance, was created on September 14, 2005, suggesting its emergence as a commercially available and widely recognized reagent around that period.
Its development is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where arylboronic acids serve as crucial coupling partners. The presence of the hydroxymethyl group in the ortho position allows for intramolecular interactions and the formation of a cyclic boronate ester, which can influence the reactivity and stability of the molecule. This structural feature has been exploited in various synthetic strategies and has contributed to its growing importance in the synthesis of pharmaceuticals and other biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 87199-14-2 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 95-100 °C |
Synthetic Methodologies
The synthesis of this compound typically follows established routes for the preparation of arylboronic acids, with modifications to accommodate the hydroxymethyl group. The most common and historically significant methods involve the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Key Experimental Protocols
Two primary protocols have been established for the synthesis of this compound, differing in the generation of the key organometallic intermediate.
1. Grignard Reagent Method
This classic approach involves the formation of a Grignard reagent from a protected 2-halobenzyl alcohol.
Experimental Protocol:
-
Protection of the Hydroxyl Group: The hydroxyl group of 2-bromobenzyl alcohol is protected to prevent interference with the Grignard reagent formation. Common protecting groups include ethers (e.g., methoxymethyl (MOM) or tetrahydropyranyl (THP)) or silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)).
-
Formation of the Grignard Reagent: The protected 2-bromobenzyl derivative is reacted with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Reaction with Borate Ester: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).
-
Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). This step also removes the protecting group from the hydroxyl function.
-
Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
2. Organolithium Method
An alternative route utilizes an organolithium intermediate, which can be more reactive than the corresponding Grignard reagent.
Experimental Protocol:
-
Protection of the Hydroxyl Group: Similar to the Grignard method, the hydroxyl group of 2-bromobenzyl alcohol is protected.
-
Lithium-Halogen Exchange: The protected 2-bromobenzyl derivative is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an anhydrous ethereal solvent at low temperatures (e.g., -78 °C) to generate the organolithium species.
-
Reaction with Borate Ester: The organolithium reagent is then reacted with a trialkyl borate as described in the Grignard method.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester and removes the protecting group.
-
Workup and Purification: The final product is isolated and purified using standard techniques.
The logical relationship between the starting material and the final product through these synthetic routes is illustrated in the following diagram:
Caption: Synthetic pathways to this compound.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent in a variety of chemical transformations. Its primary application lies in Suzuki-Miyaura cross-coupling reactions , where it serves as a source of the 2-(hydroxymethyl)phenyl group to form carbon-carbon bonds with various organic halides and triflates. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl structures and other complex molecules.
The presence of the hydroxymethyl group also allows for its use in the synthesis of benzoxaboroles , a class of boron-containing heterocyclic compounds with a wide range of biological activities. The intramolecular condensation between the hydroxymethyl and boronic acid functionalities can be a key step in the formation of the benzoxaborole ring system.
Furthermore, the diol-like nature of the hydroxymethyl and boronic acid groups in close proximity makes it a useful scaffold for the development of sensors for saccharides and other diol-containing molecules.
Conclusion
This compound has evolved from a specialized reagent to a widely utilized building block in synthetic and medicinal chemistry. Its discovery and the development of reliable synthetic protocols have been driven by the ever-increasing demand for sophisticated molecular architectures in drug discovery and materials science. This technical guide provides a historical perspective, detailed synthetic methodologies, and an overview of its applications to serve as a valuable resource for researchers and professionals in the field. The continued exploration of the unique reactivity of this compound is expected to lead to further innovations in chemical synthesis and the development of novel therapeutics.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(Hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 2-(Hydroxymethyl)phenylboronic acid is a particularly valuable building block in drug discovery and development. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of diverse chemical space and the generation of novel molecular architectures.[4][5][6][7] This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence reaction rates and yields.
Data Presentation: Suzuki Coupling of this compound Analogs
The following table summarizes representative conditions and yields for the Suzuki coupling of aryl halides with boronic acids structurally related to this compound, providing a strong starting point for reaction optimization.
| Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylbenzoic acid | Phenylboronic acid | Pd/C (0.5) | K₃PO₄ | Water | Reflux | 6 | 78 | [8] |
| 3-Bromo-2-methylbenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) | Na₂CO₃ | Water | RT | 1 | 90 | [8] |
| (3-Bromo-2-methylphenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (0.5) | NaHCO₃ (2M aq.) | Toluene/Ethanol | 80 | 3 | 98 | [9] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [10] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ | Dioxane | 100 | 12 | 74 | [11] |
| 1-Bromo-4-nitrobenzene | Heteroaryl-2-boronic acids | Pd₂(dba)₃ (0.5) / XPhos (1.2) | Et₃N | THF/H₂O | 40 | 4 | 85-95 | [12] |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki Coupling
This protocol is a general procedure for the Suzuki coupling of this compound with an aryl bromide using conventional heating.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Sodium bicarbonate)
-
Solvents (e.g., Toluene, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.2-2.0 equivalents), the aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.5-1 mol%).
-
Add the solvent system, for example, a mixture of toluene and ethanol.[9]
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the aqueous base solution (e.g., 2M sodium bicarbonate, 2-3 equivalents).[9]
-
Heat the reaction mixture to 80°C with vigorous stirring.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 10 wt% Pd/C, 1-2 mol% of Pd), and the base (e.g., potassium carbonate, 2.0 equivalents).[10]
-
Add the solvent, for example, dimethylformamide (DMF).[10]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at a set temperature (e.g., reflux) for a specified time (e.g., 30-90 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated by extraction and purified by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Applications in Drug Discovery
The biaryl methanol moiety synthesized from this compound is a key structural feature in numerous biologically active molecules. This functional group can participate in hydrogen bonding interactions with biological targets and serves as a versatile precursor for further chemical modifications. The Suzuki coupling with this compound has been instrumental in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6] The ability to rapidly generate a library of analogs by varying the aryl halide coupling partner makes this reaction an invaluable tool in the lead optimization phase of drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 9. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(Hydroxymethyl)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. 2-(Hydroxymethyl)phenylboronic acid is a versatile reagent in this class, allowing for the introduction of a phenyl group bearing a hydroxymethyl substituent. This functional handle can be crucial for subsequent synthetic transformations, influencing the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery and development.
These application notes provide detailed protocols and quantitative data for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The presented data is a compilation from literature sources and serves as a guide for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 99 |
| 2 | 4-Chlorobenzonitrile | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 98 |
| 3 | 4-Chloroanisole | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 88 |
| 4 | 2-Chlorotoluene | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 92 |
| 5 | 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1.0) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 61 |
Note: The "Palladacycle Complex" refers to a specific water-soluble monophosphine-palladacycle as reported in the cited literature.[1] The yield for entry 5 corresponds to the synthesis of 2-(4-(2-Hydroxymethyl-phenyl)phenoxy)quinolin-3-carbaldehyde.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides in Water
This protocol is adapted from a literature procedure demonstrating the coupling of various aryl chlorides with (hydroxymethyl)phenylboronic acids in an aqueous medium.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Palladacycle catalyst (0.2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Deionized Water (3 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), the palladacycle catalyst (0.2 mol%), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add 3 mL of deionized water to the reaction vessel.
-
Inert Atmosphere: The reaction can often be performed without rigorous degassing, but for sensitive substrates, it is advisable to purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol for Suzuki-Miyaura Coupling of this compound with a Substituted Aryl Bromide
This protocol is based on the synthesis of a complex biaryl derivative and can be adapted for other aryl bromides.[2]
Materials:
-
Substituted Aryl Bromide (e.g., 2-(4-bromophenoxy)quinolin-3-carbaldehyde) (1.0 equiv.)
-
This compound (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 equiv.)
-
1,4-Dioxane and Water (3:1 mixture)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction tube or flask suitable for heating
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 equiv.), this compound (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (1.0 equiv.).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography using a suitable eluent (e.g., ethyl acetate/hexane mixture) to yield the final biaryl product.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
References
Application Notes and Protocols: 2-(Hydroxymethyl)phenylboronic Acid in Medicinal Chemistry
Introduction
2-(Hydroxymethyl)phenylboronic acid is a bifunctional organic compound that has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its structure uniquely combines a phenylboronic acid moiety with a hydroxymethyl group in the ortho position. This arrangement allows it to exist in equilibrium with its cyclic form, 1-hydroxy-3H-2,1-benzoxaborole. This dual nature enables a wide range of chemical transformations, making it a key intermediate in the synthesis of complex pharmaceuticals, a partner in bioconjugation strategies, and a component in advanced drug discovery platforms.[1][2] Its stability, compatibility with various functional groups, and diverse reactivity profile are instrumental in the development of new therapeutic agents, including anti-cancer drugs.[1]
Application Note 1: Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology and a cornerstone of modern medicinal chemistry for its ability to efficiently form carbon-carbon (C-C) bonds.[3] This palladium-catalyzed reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many drug molecules.[4]
This compound serves as an excellent coupling partner in these reactions. The boronic acid group readily participates in the catalytic cycle, while the hydroxymethyl group provides a valuable synthetic handle for post-coupling modifications or for influencing the molecule's physicochemical properties. This allows for the late-stage diversification of drug candidates, a crucial strategy in lead optimization.[4] The reaction is known for its high functional group tolerance and typically proceeds under mild conditions.[3]
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions used for coupling aryl boronic acids with various aryl halides.
| Parameter | Example System 1 | Example System 2 | Example System 3 | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Pd(0) is the active catalyst; precursors are reduced in situ.[5][6] |
| Ligand | SPhos | XPhos | PPh₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition and reductive elimination.[5][7] |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5][6] |
| Solvent | Toluene/H₂O (9:1) | Dioxane/H₂O | THF/H₂O | A biphasic system with water is common, as the base is often water-soluble.[7][8] |
| Temperature | 80 - 110 °C | Room Temp - 100 °C | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[5] |
| Typical Yield | >80% | >85% | >75% | Yields are substrate-dependent but generally high for this robust reaction. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
Prepare a stock solution of the desired palladium catalyst and ligand in the reaction solvent (e.g., Pd(OAc)₂ and SPhos in a 1:2 molar ratio in toluene).[7]
-
Prepare separate solutions of the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq) in the chosen solvent system (e.g., Toluene/H₂O).[7]
-
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide solution and the this compound solution.
-
Add the aqueous base solution to the vial.
-
Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Catalyst Addition and Reaction:
-
Under the inert atmosphere, add the palladium catalyst/ligand stock solution to the reaction mixture.
-
Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).[7]
-
Stir the reaction vigorously for the specified time (e.g., 2-12 hours), monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of Benzoxaboroles
This compound readily cyclizes to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, often referred to simply as benzoxaborole.[9][10] This heterocyclic scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and ability to act as a bioisostere for carboxylic acids or amides. Benzoxaborole derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The commercial drug Tavaborole (Kerydin), used to treat onychomycosis, features this core structure. The ability of this compound to serve as a direct precursor to this "privileged" scaffold makes it exceptionally valuable.[11]
Experimental Protocol: Synthesis of a Benzoxaborole Derivative via Suzuki Coupling
This protocol outlines the synthesis of a functionalized benzoxaborole, using the cyclic form of this compound in a Suzuki-Miyaura reaction.
-
Reaction Setup:
-
In a reaction flask, combine this compound cyclic monoester (1.0 eq), the desired aryl iodide or bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.5 eq).[5][7]
-
Add a suitable solvent system, for example, a 3:1 mixture of DME (1,2-dimethoxyethane) and water.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Deoxygenate the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
-
Isolation and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product using silica gel chromatography, eluting with a gradient of hexane and ethyl acetate, to yield the pure benzoxaborole derivative.
-
Visualization: Equilibrium and Application of Benzoxaborole
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 9. This compound Cyclic Monoester | 5735-41-1 | TCI EUROPE N.V. [tcichemicals.com]
- 10. This compound cyclic monoester 97 5735-41-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes: 2-(Hydroxymethyl)phenylboronic Acid as a Reversible Protecting Group for Diols
Introduction
In multistep organic synthesis, the temporary protection of reactive functional groups is a critical strategy for achieving desired chemical transformations with high selectivity and yield. Diols, particularly 1,2- and 1,3-diols, often require protection to prevent their participation in unintended side reactions. Boronic acids are effective reagents for this purpose, reacting reversibly with diols to form stable cyclic boronate esters. Among these, 2-(Hydroxymethyl)phenylboronic acid (HMPBA) has emerged as a particularly advantageous protecting group. Its intramolecular coordination contributes to the stability of the resulting boronate ester, which can be readily formed and cleaved under mild conditions.[1] These attributes make HMPBA a valuable tool for researchers, scientists, and drug development professionals working on the synthesis of complex molecules such as carbohydrates, nucleosides, and polyols.
Mechanism and Advantages
This compound reacts with 1,2- or 1,3-diols in a dehydration reaction to form a five- or six-membered cyclic boronate ester. This reaction is typically performed under anhydrous conditions, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium toward the protected product.
The key advantages of using HMPBA as a diol protecting group include:
-
Mild Formation and Cleavage: The boronate esters are formed under neutral or mildly acidic conditions and can be cleaved using mild aqueous acid or base, or through transesterification. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.
-
Enhanced Stability: The ortho-hydroxymethyl group can form a dative bond with the boron atom, creating a bicyclic structure that enhances the stability of the boronate ester compared to simple phenylboronic acid. This increased stability allows the protected diol to withstand a wider range of reaction conditions, including chromatography.[1]
-
Selectivity: Boronic acids often exhibit a preference for reacting with cis-diols over trans-diols, enabling regioselective protection in complex polyol systems.
-
Favorable Aqueous Solvent Solubility: The presence of the hydroxymethyl group improves the solubility of HMPBA in aqueous solvents compared to more hydrophobic boronic acids.[1]
Quantitative Data: Diol-Boronate Complexation
The stability of the boronate ester bond is crucial for its effectiveness as a protecting group. This can be quantified by the equilibrium association constant (Keq), which measures the binding affinity between the boronic acid and the diol. Higher Keq values indicate a more stable complex. The following table summarizes the association constants for various diols with a related compound, 3-aminophenylboronic acid (APBA), which provides a useful reference for understanding binding strengths.
| Diol Substrate | Association Constant (Keq) with APBA (M⁻¹) at pH 7.4 |
| Aliphatic Diols | |
| D-Fructose | 1850 |
| D-Sorbitol | 410 |
| D-Mannose | 105 |
| D-Glucose | 20 |
| Ascorbic Acid | 1080 |
| Aromatic Diols (Catechols) | |
| Dopamine | 25,100 |
| L-DOPA | 22,100 |
| Catechol | 14,000 |
| Alizarin Red S | 11,500 |
Data sourced from a competitive binding assay study, providing a quantitative comparison of binding affinities.[2]
Experimental Workflow
The general workflow for utilizing HMPBA as a protecting group involves a two-stage process: protection of the diol to form the cyclic boronate ester, followed by deprotection to regenerate the diol after intermediate synthetic steps are completed.
Caption: Workflow for diol protection using HMPBA.
Experimental Protocols
The following protocols provide a general methodology for the protection and deprotection of diols using this compound. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a 1,2-Diol with this compound
This procedure describes the formation of a cyclic boronate ester from a generic 1,2-diol.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Toluene (or another suitable aprotic solvent like benzene or THF)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol (1.0 equiv).
-
Dissolve the diol in a minimal amount of anhydrous toluene.
-
Add this compound (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is azeotropically removed from the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude boronate ester is often sufficiently pure for use in the next synthetic step. If further purification is required, it can be purified by silica gel column chromatography.
Protocol 2: Deprotection of the HMPBA-Protected Diol
This protocol outlines a standard method for the hydrolytic cleavage of the boronate ester to regenerate the free diol.
Materials:
-
HMPBA-protected diol (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (optional, catalytic)
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the HMPBA-protected diol (1.0 equiv) in a suitable organic solvent such as acetone or THF in a round-bottom flask.
-
Add water to the solution to initiate hydrolysis. A catalytic amount of mild acid or base can be added to facilitate the cleavage.
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the organic solvent (acetone/THF) under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the regenerated diol with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purify the diol as needed by recrystallization or silica gel chromatography.
References
Application Notes and Protocols: 2-(Hydroxymethyl)phenylboronic Acid in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)phenylboronic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily serving as precursors to a class of bicyclic boron-containing heterocycles known as benzoxaboroles. These compounds have garnered significant attention due to their unique mechanism of action and broad spectrum of biological activities. The presence of a vacant p-orbital on the boron atom allows for the formation of stable, reversible covalent bonds with biological nucleophiles, such as the diol groups in saccharides or the ribose of tRNA, leading to potent and selective inhibition of key enzymes.
This document provides detailed application notes and experimental protocols for the synthesis of biologically active molecules derived from this compound, with a focus on benzoxaboroles. It includes quantitative data on their biological activities, step-by-step synthetic procedures, and visualizations of reaction pathways and mechanisms of action.
Key Applications of this compound Derivatives
Derivatives of this compound, particularly benzoxaboroles, have demonstrated a wide range of therapeutic potential. Their primary mechanism of action often involves the inhibition of aminoacyl-tRNA synthetases, crucial enzymes in protein synthesis.
Antifungal Activity: The most prominent application is in the development of antifungal agents. Tavaborole (AN2690), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is an FDA-approved topical treatment for onychomycosis (fungal nail infection).[1][2] It functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), thereby halting protein synthesis and fungal growth.[1][3]
Antibacterial Activity: Benzoxaboroles have also shown promise as antibacterial agents. They can target bacterial LeuRS and other essential enzymes. For instance, some derivatives are active against Mycobacterium tuberculosis and Gram-negative bacteria like Escherichia coli.
Antiprotozoal Activity: The unique mechanism of benzoxaboroles extends to antiprotozoal applications. Compounds have been developed that show activity against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, which causes malaria.
Data Presentation: Biological Activity of Benzoxaborole Derivatives
The following tables summarize the in vitro activity of various benzoxaborole derivatives against a range of pathogens.
Table 1: Antifungal Activity of Benzoxaborole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Tavaborole (AN2690) | Candida albicans | 2 | [4] |
| Unsubstituted Benzoxaborole | Candida albicans | 8 | [5] |
| 3-piperazino-benzoxaborole | Candida albicans | 31-62 | [5] |
| 3-morpholino-benzoxaborole | Candida albicans | >62 | [5] |
| BTA3 | Candida albicans | 64 | [6] |
| BTA3 | Candida parapsilosis | 32 | [6] |
Table 2: Antibacterial Activity of Benzoxaborole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| AN11527 | Escherichia coli (tolC mutant) | 6.25 µM | [7] |
| Tavaborole | Escherichia coli | 2 | [4] |
| 5-amidinobenzimidazole derivative 7a | Escherichia coli | 4 | [8] |
| 5-amidinobenzimidazole derivative 7a | Klebsiella pneumoniae | 8 | [8] |
| Azithromycin-benzoxaborole derivatives | Streptococcus pyogenes ATCC 19615 | High activity | [9] |
| Azithromycin-benzoxaborole derivatives | Propionibacterium acnes ATCC 6919 | High activity | [9] |
Table 3: Antiprotozoal Activity of Benzoxaborole Derivatives
| Compound | Protozoan Strain | IC50 (µM) | Reference |
| 2-phenyl-2H-indazole derivative 20 | Entamoeba histolytica | < 0.050 | [10] |
| 2-phenyl-2H-indazole derivative 18 | Giardia intestinalis | < 0.050 | [10] |
| 2-phenyl-2H-indazole derivative 16 | Trichomonas vaginalis | < 0.070 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)
This protocol outlines a common synthetic route to Tavaborole, a key antifungal agent.
Step 1: Synthesis of 2-Methyl-4-fluorophenylboronic acid
-
To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 2 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Bromination of 2-Methyl-4-fluorophenylboronic acid
-
Dissolve 2-methyl-4-fluorophenylboronic acid (1.0 equiv) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 2-(bromomethyl)-4-fluorophenylboronic acid.
Step 3: Cyclization to Tavaborole
-
Dissolve the crude 2-(bromomethyl)-4-fluorophenylboronic acid in a mixture of ethanol and water.
-
Add a weak base, such as sodium bicarbonate (2.0 equiv).
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield Tavaborole. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).[11]
Caption: Synthetic scheme for Tavaborole.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
This protocol provides a general method for the palladium-catalyzed cross-coupling of a this compound derivative with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.01-0.05 equiv)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the this compound derivative, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The primary molecular target for many biologically active benzoxaboroles is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. The inhibition occurs through a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[12]
The benzoxaborole enters the editing site of the LeuRS. Here, the boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu. This traps the tRNA in a non-productive conformation within the editing site, preventing the catalytic cycle of the enzyme and thereby halting protein synthesis.[12]
Caption: Mechanism of LeuRS inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of biologically active benzoxaboroles. These compounds have shown significant promise as antifungal, antibacterial, and antiprotozoal agents, primarily through the inhibition of leucyl-tRNA synthetase. The synthetic routes to these molecules are well-established, and the Suzuki-Miyaura coupling provides a versatile method for further derivatization. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives [mdpi.com]
- 11. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Bioconjugation Using 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-(hydroxymethyl)phenylboronic acid, also known as benzoboroxole, in bioconjugation. This reagent offers a unique advantage for selectively targeting biomolecules containing cis-1,2- or 1,3-diols, such as glycoproteins, under physiological conditions.
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and drug development.[1] It enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for basic research.[1] Boronic acids have emerged as a versatile class of reagents for bioconjugation due to their ability to form reversible covalent bonds with diols.[1]
This compound (benzoboroxole) is a cyclic derivative of phenylboronic acid that exhibits a lower pKa (around 7.3) compared to other phenylboronic acids (pKa ≈ 8.7).[2] This lower pKa allows for efficient and stable boronate ester formation with cis-diols at physiological pH (7.4), a significant advantage for working with sensitive biological molecules.[2][3] This property makes benzoboroxole an excellent tool for targeting the glycan moieties of glycoproteins, which play crucial roles in cellular signaling, immune responses, and disease pathology.[3]
Principle of Bioconjugation
The core principle of bioconjugation with this compound lies in the formation of a cyclic boronate ester with a molecule containing a cis-1,2- or cis-1,3-diol. This reaction is a reversible condensation reaction. The equilibrium can be shifted towards the product (the boronate ester) by controlling the pH and concentration of the reactants. The stability of the resulting conjugate allows for its application in various downstream processes, including purification, labeling, and drug delivery.
Caption: Reaction of this compound with a cis-diol.
Applications in Research and Drug Development
The unique reactivity of this compound at physiological pH opens up a range of applications:
-
Glycoprotein Enrichment and Purification: Benzoboroxole can be immobilized on solid supports (e.g., agarose beads) to create affinity chromatography resins for the selective capture and purification of glycoproteins from complex biological mixtures like cell lysates.[3][4]
-
Cell Surface Glycan Labeling: Fluorescently tagged benzoboroxole derivatives can be used to label and visualize glycans on the surface of living cells, enabling studies of glycan distribution and dynamics.[5]
-
Targeted Drug Delivery: By conjugating a therapeutic agent to a benzoboroxole moiety, it is possible to target drugs to cells or tissues that overexpress specific glycoproteins.
-
Biosensors: The reversible binding of benzoboroxole to diols can be exploited in the design of biosensors for the detection of sugars and other diol-containing molecules.
Experimental Protocols
Protocol 1: Immobilization of this compound for Affinity Chromatography
This protocol describes the immobilization of an amine-functionalized benzoboroxole derivative onto agarose beads for the creation of an affinity matrix for glycoprotein purification.[3]
Materials:
-
Amine-functionalized benzoboroxole derivative
-
NHS-activated Sepharose beads
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine, pH 8.0
-
Wash Buffer: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Storage Buffer: 20% ethanol in PBS
Procedure:
-
Bead Preparation: Wash the NHS-activated Sepharose beads with 1 mM HCl according to the manufacturer's instructions.
-
Ligand Solution Preparation: Dissolve the amine-functionalized benzoboroxole in the Coupling Buffer.
-
Coupling Reaction: Mix the washed beads with the ligand solution and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Add the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active sites.
-
Washing: Wash the beads alternately with the Wash Buffer and Coupling Buffer (3-5 cycles) to remove non-covalently bound ligand.
-
Storage: Resuspend the beads in Storage Buffer and store at 4°C.
Caption: Workflow for glycoprotein purification using a benzoboroxole affinity matrix.
Protocol 2: General Procedure for Bioconjugation of a Soluble Protein
This protocol provides a general method for labeling a glycoprotein in solution with a this compound-functionalized payload (e.g., a fluorescent dye).
Materials:
-
Glycoprotein of interest
-
This compound-functionalized payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution (optional): 1 M Sorbitol or Fructose
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of competing diols.
-
Payload Preparation: Prepare a stock solution of the benzoboroxole-payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the protein solution at a molar excess (typically 5-20 fold). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove the unreacted payload and other small molecules by size-exclusion chromatography.
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein and the payload.
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
Confirm the identity and conjugation site (if possible) by mass spectrometry.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of this compound in bioconjugation.
| Parameter | Value | Conditions | Reference |
| pKa of Benzoboroxole | ~7.3 | Aqueous Solution | [2] |
| pKa of Phenylboronic Acid | ~8.7 | Aqueous Solution | [2] |
| Binding pH | Physiological (7.4) | For efficient diol binding | [3] |
| Binding Capacity (Affinity Matrix) | 93.9 mg/g (protein/beads) | Fe₃O₄/PAA-AOPB microspheres | [4] |
| Enrichment Time (Affinity Matrix) | 10 minutes | Fe₃O₄/PAA-AOPB microspheres | [4] |
| Molar Excess of Payload (Soluble Conjugation) | 5-20 fold | General recommendation | Inferred from[1] |
| Reaction Time (Soluble Conjugation) | 1-4 hours | At room temperature or 37°C | Inferred from[1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | - Suboptimal pH- Presence of competing diols in the buffer- Insufficient molar excess of payload- Steric hindrance at the diol site | - Ensure the reaction buffer is at pH 7.4.- Use buffers free of sugars or other diols.- Increase the molar excess of the payload.- Consider using a longer linker on the payload. |
| Protein Precipitation | - High concentration of organic solvent from the payload stock- Protein instability under reaction conditions | - Keep the volume of the payload stock solution to a minimum (<5% of the total reaction volume).- Perform the reaction at a lower temperature (4°C) or for a shorter duration. |
| Non-specific Binding (Affinity Chromatography) | - Hydrophobic or ionic interactions with the matrix | - Increase the salt concentration in the binding and wash buffers (e.g., up to 0.5 M NaCl).- Include a non-ionic detergent (e.g., 0.05% Tween-20) in the buffers. |
Conclusion
This compound is a powerful tool for bioconjugation, offering the significant advantage of efficient reactivity at physiological pH. This property makes it particularly well-suited for applications involving the selective targeting of glycoproteins and other diol-containing biomolecules. The protocols and data presented here provide a solid foundation for researchers to implement this versatile chemistry in their drug development and research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoboroxole-functionalized magnetic core/shell microspheres for highly specific enrichment of glycoproteins under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Hydroxymethyl)phenylboronic Acid in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(hydroxymethyl)phenylboronic acid and its derivatives in the fields of materials science and polymer chemistry. The unique chemical properties of this compound, particularly the interplay between the boronic acid and the ortho-positioned hydroxymethyl group, which can form a cyclic benzoxaborole structure, make it a versatile building block for advanced functional materials.
Application in Self-Healing Materials
The reversible nature of boronic ester bonds makes this compound an excellent candidate for creating self-healing polymers. The dynamic covalent bonds formed between the boronic acid and diols can break and reform, enabling the material to repair itself after damage. The intramolecular cyclization to form a benzoxaborole can also play a role in the dynamic nature of the polymer network.[1][2][3]
Quantitative Data: Self-Healing Efficiency
The efficiency of self-healing is typically quantified by the recovery of mechanical properties after damage. The following table summarizes representative data for polymers incorporating boronic esters.
| Polymer System | Healing Conditions | Healing Time | Tensile Strength Recovery (%) | Toughness Recovery (%) | Reference |
| Boronic ester cross-linked thiol-ene network | 85% Relative Humidity, Room Temperature | 3 days | ~90% | - | [4] |
| Polyurethane with boronic esters | 80°C | 24 hours | ~100% | - | [5] |
| Dual cross-linked silicone elastomer with boronic esters | Water treatment | 10 minutes | ~70% | - | [5] |
| Chitosan-grafted waterborne polyurethane | 110°C | 24 hours | 47% | - | [6] |
Experimental Protocol: Synthesis of a Benzoxaborole-Based Self-Healing Hydrogel
This protocol is adapted from the synthesis of a self-healing hydrogel based on benzoxaborole-catechol dynamic covalent chemistry, which demonstrates rapid self-healing at physiological pH.[1]
Materials:
-
This compound
-
Dopamine hydrochloride
-
Monomer for main polymer chain (e.g., 2-methacryloyloxyethyl phosphorylcholine, MPC)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Azobisisobutyronitrile (AIBN)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of 5-methacrylamido-1,2-benzoxaborole (MAABO) monomer:
-
This step involves the functionalization of a benzoxaborole precursor. A plausible route involves the nitration of a suitable benzoxaborole, followed by reduction to an amine, and subsequent reaction with acryloyl chloride.
-
-
Synthesis of dopamine methacrylamide (DMA) monomer:
-
Dissolve dopamine hydrochloride in a basic aqueous solution.
-
Add acryloyl chloride dropwise at 0°C.
-
Acidify the solution to precipitate the product.
-
Filter, wash, and dry the DMA monomer.
-
-
Synthesis of poly(MPC-co-MAABO) and poly(MPC-co-DMA) copolymers:
-
Dissolve MPC and MAABO (or DMA) in DMF in the desired molar ratio.
-
Add AIBN as a radical initiator.
-
Degas the solution and polymerize at 60-70°C for 24 hours.
-
Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.
-
-
Hydrogel formation and self-healing test:
-
Prepare solutions of poly(MPC-co-MAABO) and poly(MPC-co-DMA) in PBS (pH 7.4).
-
Mix the two polymer solutions in a 1:1 molar ratio of MAABO to DMA. Gelation should occur rapidly.
-
To test self-healing, cut the hydrogel into two pieces.
-
Gently press the cut surfaces together and observe the healing process at room temperature. The hydrogel should self-heal and regain its integrity.
-
Workflow for Synthesis and Testing of Self-Healing Polymer
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 6. Intrinsic self-healing of covalent polymers through bond reconnection towards strength restoration [ouci.dntb.gov.ua]
Application Notes and Protocols for the Purification of Reaction Products Involving 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of reaction products derived from 2-(Hydroxymethyl)phenylboronic acid, a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The protocols outlined below are designed to ensure the isolation of highly pure products, a critical aspect in research and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group, allows for the synthesis of complex molecules with diverse functionalities. The purification of reaction products involving this reagent is crucial to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the integrity of subsequent biological assays or material characterizations. The following sections detail established protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura coupling of this compound with aryl halides.
Key Purification Strategies
The purification of reaction products from syntheses involving this compound typically employs a multi-step approach, leveraging the chemical properties of the target molecule and the impurities. The most common strategies include:
-
Aqueous Workup: An initial extraction to remove inorganic salts and water-soluble impurities.
-
Acid-Base Extraction: A selective extraction to remove unreacted boronic acids and other acidic or basic impurities.
-
Chromatography: Most commonly, silica gel column chromatography is used for the final purification of the desired product.
-
Recrystallization: A final polishing step for solid products to achieve high purity.
Experimental Protocols
Protocol 1: Purification of a 2'-Hydroxymethyl-biphenyl Derivative from a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the purification of a biaryl product following a palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
Reaction Scheme:
Where Ar-X is an aryl halide.
Purification Procedure:
-
Initial Quenching and Filtration:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid palladium catalyst is used, it is often removed by filtering the reaction mixture through a pad of Celite®. The filter cake is washed with the reaction solvent to ensure complete recovery of the product.[1]
-
-
Aqueous Workup:
-
The filtrate is transferred to a separatory funnel.
-
The organic layer is diluted with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
The organic phase is washed sequentially with water and brine (saturated aqueous NaCl solution) to remove the bulk of inorganic salts and water-soluble impurities.[2]
-
-
Acid-Base Extraction (Removal of Unreacted Boronic Acid):
-
To remove unreacted this compound and its byproducts, the organic layer is washed with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃). This converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[2]
-
The aqueous layer is separated and the organic layer is retained.
-
-
Drying and Concentration:
-
The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Chromatographic Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common solvent system is a gradient of ethyl acetate in hexanes.[3]
-
-
Recrystallization (Optional):
-
If the purified product is a solid, a final recrystallization from a suitable solvent system can be performed to achieve higher purity.
-
Workflow Diagram:
General purification workflow for Suzuki coupling products.
Data Presentation
The following table summarizes typical yields and purification methods for Suzuki-Miyaura coupling reactions involving arylboronic acids. While specific data for this compound is not extensively reported in a comparative format, these examples provide a representative overview of the expected outcomes.
| Reactants | Product | Purification Method | Crude Yield (%) | Final Yield (%) | Reference |
| Aryl Halide + Phenylboronic Acid | Biaryl | Column Chromatography | Not Reported | 80-100 | [1] |
| 5-Iodovanillin + Phenylboronic Acid | 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde | Extraction and Recrystallization | Not Reported | Not Reported | [4] |
| Methyl 2-(3-hydroxyphenyl)benzoate + Arylboronic Acid | Substituted Methyl Biphenylcarboxylate | Column Chromatography | Not Reported | Not Reported | [2] |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side products, which in turn simplifies the purification process.
Suzuki-Miyaura Catalytic Cycle:
References
Troubleshooting & Optimization
Technical Support Center: 2-(Hydroxymethyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Hydroxymethyl)phenylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Protodeboronation: The C-B bond is replaced by a C-H bond on the boronic acid, consuming the starting material. This is a known side reaction for arylboronic acids.[1] 2. Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl, a common byproduct in Suzuki reactions.[2] 3. Catalyst Inactivity: The palladium catalyst may be deactivated. 4. Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time. | 1. For Protodeboronation: - Use anhydrous solvents and reagents to minimize the proton source. - Employ milder bases such as K₂CO₃ or KF instead of strong hydroxides. - Consider using the more stable cyclic monoester form of the boronic acid (1,3-dihydro-1-hydroxy-2,1-benzoxaborole).[3][4] 2. For Homocoupling: - Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. - Use a pre-catalyst that is less prone to forming Pd(II) species that can initiate homocoupling. 3. For Catalyst Inactivity: - Use fresh, high-purity catalyst and ligands. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 4. For Suboptimal Conditions: - Screen different bases, solvents, and temperatures. A common starting point is Pd(PPh₃)₄ with K₂CO₃ in a mixture of an organic solvent (like dioxane or toluene) and water. |
| Formation of Multiple Side Products | 1. Oxidation of Hydroxymethyl Group: While less common under anaerobic conditions, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. Palladium catalysts can promote the oxidation of benzyl alcohols in the presence of an oxidant.[5][6] 2. Intramolecular Ether Formation: The hydroxymethyl group could potentially react intramolecularly, though this is less commonly reported as a major side reaction during the coupling itself. The stability of the cyclic monoester (benzoxaborole) form suggests a propensity for intramolecular cyclization.[3][7] | 1. To Avoid Oxidation: - Ensure the reaction is strictly anaerobic. - Avoid using oxidizing agents in the reaction mixture. 2. To Minimize Intramolecular Reactions: - Protect the hydroxymethyl group as a silyl ether or another suitable protecting group if intramolecular reactions are suspected. - Use the pre-formed cyclic monoester (benzoxaborole) which is stable under many coupling conditions.[3][4] |
| Inconsistent Results | 1. Purity of Boronic Acid: this compound can dehydrate to form its cyclic monoester or oligomeric anhydrides upon storage, altering its reactivity. 2. Moisture and Oxygen Contamination: Small variations in atmospheric conditions can significantly impact the reaction outcome. | 1. Ensure Reagent Quality: - Use freshly purchased or properly stored boronic acid. Consider using the more stable and well-defined cyclic monoester.[3][4] 2. Maintain Rigorous Inert Conditions: - Use Schlenk line techniques or a glovebox for setting up reactions. - Use freshly distilled and degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation results in the formation of toluene-2-methanol, while homocoupling yields 2,2'-bis(hydroxymethyl)biphenyl.
Q2: How can I minimize protodeboronation?
A2: Protodeboronation is often exacerbated by the presence of water and strong bases. To minimize it, you can:
-
Use anhydrous reaction conditions.
-
Employ milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Use the more stable cyclic monoester form of the boronic acid, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[3][4]
Q3: Is the oxidation of the hydroxymethyl group a major concern?
A3: While palladium catalysts can facilitate the oxidation of benzylic alcohols, this is not a commonly reported side reaction under the typically anaerobic conditions of a Suzuki-Miyaura coupling.[5][6] However, if you are using aerobic conditions or have oxygen contamination, oxidation to the corresponding aldehyde or carboxylic acid is possible.
Q4: Should I use this compound or its cyclic monoester (benzoxaborole)?
A4: The cyclic monoester (benzoxaborole) is generally more stable, easier to handle, and less prone to decomposition and side reactions like protodeboronation compared to the free boronic acid.[3][7] For improved reproducibility and potentially higher yields, using the benzoxaborole is often advantageous.
Q5: What is a good starting point for reaction conditions?
A5: A common set of conditions for a Suzuki-Miyaura coupling involving an aryl bromide and this compound (or its cyclic ester) would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: A degassed mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound or its cyclic monoester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound (or its cyclic ester), and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling reaction and the major competing side reactions.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(Hydroxymethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize yield and selectivity in Suzuki-Miyaura couplings involving 2-(hydroxymethyl)phenylboronic acid.
Troubleshooting Guide
Low yields and the formation of byproducts are common challenges encountered during the coupling of this compound. This guide addresses specific issues in a question-and-answer format to assist in your experimental troubleshooting.
Q1: I am observing a significant amount of a byproduct that I suspect is a benzoxaborole. How can I confirm its presence and minimize its formation?
A1: The ortho-hydroxymethyl group of this compound can undergo intramolecular cyclization to form a stable six-membered ring, a benzoxaborole. This side reaction deactivates the boronic acid, leading to lower yields of the desired cross-coupled product.
-
Confirmation: Benzoxaborole can be characterized by NMR spectroscopy (¹H, ¹¹B, ¹³C) and mass spectrometry. The disappearance of the B(OH)₂ signal and the appearance of new signals corresponding to the cyclic boronate ester are indicative of its formation.
-
Minimization Strategies:
-
Choice of Base: Use of a weaker base, such as K₂CO₃ or K₃PO₄, is often preferred over strong bases like NaOH or KOH, which can promote benzoxaborole formation.
-
Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of the thermodynamically stable benzoxaborole.
-
Anhydrous Conditions: While Suzuki couplings are often tolerant to water, minimizing water content can sometimes reduce the rate of benzoxaborole formation.
-
Use of Boronic Esters: Conversion of the boronic acid to a more stable boronic ester, such as a pinacol ester, prior to the coupling reaction can prevent intramolecular cyclization. The boronic acid is then generated in situ under the reaction conditions.
-
Q2: My reaction is suffering from low yield, and I have ruled out significant benzoxaborole formation. What other factors should I investigate?
A2: Low yields can be attributed to several factors beyond benzoxaborole formation. Consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for efficient coupling, especially with sterically hindered ortho-substituted boronic acids.
-
Catalyst: Air-stable Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf), are commonly used. For challenging couplings, more active catalysts like palladacycles may be beneficial.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, and tBu₃P), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the base.
-
Reaction Time and Temperature: Optimization of reaction time and temperature is essential. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of potential side reactions.
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidation of the palladium catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
Q3: I am observing homocoupling of my aryl halide and/or boronic acid. How can I suppress these side reactions?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several factors.
-
Aryl Halide Homocoupling: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.
-
Boronic Acid Homocoupling: This can be catalyzed by palladium species, particularly in the absence of the aryl halide or when the oxidative addition step is slow. Ensuring an efficient catalyst system and using the appropriate stoichiometry of reactants can help to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this type of coupling?
A: Catalyst loading typically ranges from 1-5 mol%. For challenging couplings with sterically hindered substrates, a higher catalyst loading may be required. However, it is always advisable to start with a lower loading and optimize as needed to minimize cost and potential side reactions.
Q: Can I use an aryl chloride as a coupling partner?
A: While aryl bromides and iodides are more reactive, aryl chlorides can be used as coupling partners. However, they generally require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and often require higher reaction temperatures.
Q: Is it necessary to purify this compound before use?
A: The purity of the boronic acid is crucial for a successful reaction. Impurities can interfere with the catalytic cycle and lead to lower yields. If the purity is questionable, it is recommended to purify the boronic acid by recrystallization or chromatography.
Data Presentation: Illustrative Reaction Condition Optimization
The following tables summarize the general effect of different reaction parameters on the yield of Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids. This data is illustrative and should be used as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | 92 |
| 4 | PdCl₂(dppf) (2) | - | 65 |
Table 2: Effect of Base on Yield
| Entry | Base (equiv) | Yield (%) |
| 1 | NaOH (2) | 55 |
| 2 | K₂CO₃ (2) | 88 |
| 3 | K₃PO₄ (2) | 90 |
| 4 | Cs₂CO₃ (2) | 95 |
Table 3: Effect of Solvent on Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene/H₂O (10:1) | 85 |
| 2 | Dioxane/H₂O (10:1) | 92 |
| 3 | THF/H₂O (10:1) | 88 |
| 4 | DMF | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logic diagram for troubleshooting low yield in couplings.
preventing deboronation of 2-(Hydroxymethyl)phenylboronic acid under Suzuki conditions
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-(hydroxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions, with a focus on preventing the common side reaction of deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a byproduct (in this case, 2-methylphenol) instead of the desired biaryl product, consuming the starting material and reducing the reaction yield. This compound can be particularly susceptible to this reaction under the basic and often aqueous conditions of the Suzuki coupling.
Q2: What is the primary strategy to prevent deboronation of this compound?
A2: The most effective strategy is to use the cyclic monoester of this compound, also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborole . This cyclic ester is significantly more stable than the free boronic acid and serves as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration in the reaction mixture at any given time and thus reducing the likelihood of deboronation.[2][3]
Q3: Can I use this compound directly in a Suzuki coupling?
A3: While it is possible, it is not generally recommended due to its instability. If you must use the free acid, it is crucial to carefully optimize the reaction conditions to favor the cross-coupling reaction over deboronation. This includes using milder bases, anhydrous solvents, and highly active catalyst systems to ensure a fast reaction rate.
Q4: How does the choice of base affect deboronation?
A4: The base is essential for activating the boronic acid in the catalytic cycle, but strong bases can also promote deboronation.[4][5][6] Weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize this side reaction.
Q5: What is the role of the ligand in preventing deboronation?
A5: The ligand plays a crucial role in the activity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the rate of the desired cross-coupling reaction.[7] A faster coupling reaction means the boronic acid is exposed to the reaction conditions for a shorter period, reducing the opportunity for deboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 2-methylphenol byproduct. | Deboronation of this compound. | 1. Use the cyclic monoester: Switch from the free boronic acid to 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. 2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃. 3. Ensure anhydrous conditions: Use dry solvents and reagents to minimize water, which can be a proton source for deboronation. |
| Reaction is sluggish or does not go to completion. | Inefficient catalyst system or suboptimal reaction conditions. | 1. Screen ligands: Try bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. 2. Increase catalyst loading: A modest increase in the palladium catalyst loading may improve the reaction rate. 3. Elevate temperature cautiously: Increasing the temperature can improve reaction kinetics, but excessive heat may also increase deboronation. A temperature range of 80-110 °C is a good starting point for optimization. |
| Formation of homocoupling byproducts (biphenyl from the aryl halide or a dimer of the boronic acid). | Presence of oxygen or a suboptimal catalyst system. | 1. Thoroughly degas: Ensure the reaction mixture and solvent are properly degassed to remove oxygen. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative (1.1-1.5 equivalents) can sometimes suppress aryl halide homocoupling. 3. Use a pre-catalyst: Modern palladium pre-catalysts can be more efficient and lead to fewer side reactions. |
Quantitative Data Summary
While direct head-to-head quantitative comparisons of deboronation rates for this compound and its cyclic ester under various Suzuki conditions are not extensively documented in single studies, the general consensus and available data from analogous systems strongly suggest the superior performance of the cyclic ester in minimizing deboronation and improving yields. The following table provides a general comparison based on typical outcomes for Suzuki-Miyaura couplings.
| Boron Reagent | Relative Stability | Typical Yield Range | Tendency for Deboronation |
| This compound | Lower | Variable, often <70% without extensive optimization | High |
| 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | Higher | Good to excellent, often >80% | Low |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The competing pathways of Suzuki coupling and protodeboronation.
Caption: Stabilization via intramolecular cyclization to the benzoxaborole.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of 2-(Hydroxymethyl)phenylboronic Acid Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(Hydroxymethyl)phenylboronic acid and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Depending on the synthetic route, common impurities may include:
-
Boronic Anhydride (Boroxine): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[1] This is a very common impurity.
-
Unreacted Starting Materials: For example, if synthesized from 2-bromobenzyl alcohol via a Grignard reaction, residual 2-bromobenzyl alcohol may be present.
-
Homocoupling Byproducts: Palladium-catalyzed reactions can sometimes lead to the coupling of two boronic acid molecules.[1]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of benzyl alcohol.[1]
-
This compound cyclic monoester: Intramolecular dehydration between the hydroxymethyl group and the boronic acid can form a stable five-membered ring, also known as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole.[2][3]
Q2: My crude NMR shows a complex mixture of peaks. How can I identify the major impurities?
A2: A combination of analytical techniques is often necessary for unambiguous identification.
-
¹H NMR Spectroscopy: Compare your spectrum to known spectra of the starting materials and potential byproducts. The boroxine will have broader peaks compared to the monomeric boronic acid. The cyclic ester will have a distinct set of aromatic and methylene proton signals.
-
LC-MS: This is a powerful tool to identify components by their mass-to-charge ratio. It can help confirm the presence of expected impurities and identify unexpected ones.[4]
-
Quantitative NMR (qNMR): qNMR can be used to determine the purity of your sample and quantify the amount of specific impurities without the need for individual impurity standards.[5][6]
Q3: Why is my this compound streaking on a silica gel column?
A3: Boronic acids are known to be problematic on silica gel chromatography for several reasons:
-
Acidity: The Lewis acidic nature of the boron atom can lead to strong interactions with the acidic silica surface, causing streaking and poor separation.
-
Decomposition: The silica surface can promote the degradation of the boronic acid, including protodeboronation.
-
Boroxine Formation: The conditions on the column can favor the formation of the less polar boroxine, which may elute differently and contribute to band broadening.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method, but finding the right solvent system is crucial. Due to the polar nature of both the hydroxyl and boronic acid groups, mixed solvent systems are often required. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., hot water or an alcohol/water mixture) and then allow it to crystallize upon cooling.[7]
Q5: What is a potassium trifluoroborate salt, and how can it help with purification?
A5: Potassium trifluoroborate (R-BF₃K) salts are stable, crystalline derivatives of boronic acids. Converting the crude boronic acid to its trifluoroborate salt is an excellent purification strategy. These salts are typically easy to handle, crystalline, and can be purified by recrystallization.[8] The boronic acid can often be regenerated from the trifluoroborate salt if needed, or the salt can be used directly in some coupling reactions.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Product loss during extraction | Ensure the pH of the aqueous phase is appropriately adjusted during acid-base extraction to either protonate (for extraction into organic solvent) or deprotonate (to keep in the aqueous phase) the boronic acid. |
| Incomplete crystallization | If using recrystallization, ensure the minimum amount of hot solvent was used. After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation. |
| Product decomposition on silica gel | Avoid prolonged exposure to silica gel. Consider alternative purification methods like recrystallization, derivatization, or using a different stationary phase like alumina. |
| Protodeboronation during workup or purification | Avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures. |
Problem 2: Product is still impure after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities | The polarity of the boronic acid and its boroxine anhydride may be very similar, leading to co-elution. Try a different solvent system with varying polarity or consider a different stationary phase (e.g., neutral alumina). |
| Formation of boroxine on the column | Pre-treating the silica gel with a small amount of acid or using a mobile phase containing a protic solvent like methanol may help to suppress boroxine formation. |
| Inadequate separation from non-polar impurities | If non-polar impurities are present, a simple filtration through a plug of silica with a non-polar eluent may remove them before a more careful chromatographic step. |
Problem 3: Difficulty removing the boroxine anhydride.
| Possible Cause | Troubleshooting Steps |
| Equilibrium between boronic acid and boroxine | The boroxine can be converted back to the boronic acid by treatment with water. Dissolving the crude mixture in a solvent like THF or acetone and adding a small amount of water, followed by removal of the solvent under reduced pressure, can help shift the equilibrium towards the monomer. |
| Co-crystallization | During recrystallization, the boroxine may co-crystallize with the boronic acid. Using a solvent system with a higher water content may favor the crystallization of the boronic acid. |
| Derivatization as a solution | Convert the mixture to the potassium trifluoroborate salt. The salt formation is specific to the boronic acid, and the boroxine will be left behind as an impurity that can be washed away. |
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | 85-98 | 50-80 | Simple, cost-effective, scalable. | Can be difficult to find a suitable solvent; may have lower recovery. |
| Silica Gel Chromatography | 90-99 | 40-70 | Good for removing impurities with significantly different polarities. | Can lead to product degradation, streaking, and low recovery for boronic acids.[7] |
| Acid-Base Extraction | >95 (for removing neutral impurities) | >90 | Effective for removing non-acidic impurities. | Does not remove acidic impurities or boroxines effectively. |
| Potassium Trifluoroborate Salt Formation | >99 | 80-95 | Forms stable, crystalline solids; excellent for removing boroxines and other impurities.[9] | Requires an additional synthetic step; the salt may not be suitable for all subsequent reactions. |
| Diethanolamine Adduct Formation | >98 | 70-90 | Forms crystalline adducts that are easily purified by filtration. | Requires an additional step and subsequent hydrolysis to recover the free boronic acid. |
Note: The values presented are typical ranges for arylboronic acids and may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A water/ethanol mixture is often a good starting point.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Potassium Trifluoroborate Salt Formation
This protocol is adapted from general procedures for trifluoroborate salt formation.[9]
-
Dissolution: Dissolve the crude this compound (1 equivalent) in methanol (e.g., 0.2 M solution).
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.5 equivalents).
-
Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.
-
Evaporation: Remove the volatile solvents (methanol and water) under reduced pressure.
-
Washing: To the solid residue, add a solvent in which the trifluoroborate salt is insoluble but the impurities are soluble (e.g., acetone or diethyl ether). Stir the suspension, then collect the solid by vacuum filtration. Wash the solid with the same solvent.
-
Drying: Dry the purified potassium (2-(hydroxymethyl)phenyl)trifluoroborate salt under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Equilibria of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(羟甲基)苯硼酸环状单酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bristol.ac.uk [bristol.ac.uk]
impact of base and solvent choice on 2-(Hydroxymethyl)phenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2-(hydroxymethyl)phenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. One common issue is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under harsh basic conditions or at elevated temperatures.[1][2] Another potential cause is the choice of an inappropriate base or solvent system, which can hinder the transmetalation step of the catalytic cycle.[1][3] Catalyst deactivation and poor quality or degradation of the boronic acid can also significantly reduce the reaction's efficiency.[3]
Q2: What are the recommended starting conditions (base and solvent) for a Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings involving boronic acids, the selection of base and solvent is crucial for success.[4][5] A good starting point is to use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][3][4] These bases are often effective in promoting the reaction while minimizing side reactions.[1][4] As for the solvent, a mixture of an organic solvent and water is commonly employed.[4][6] Popular choices include dioxane/water, toluene/water, or DMF/water mixtures.[4][6] The addition of water can be beneficial when using phosphate or carbonate bases.[3]
Q3: I am observing a significant amount of benzaldehyde or benzyl alcohol as a byproduct. What is causing this?
A3: The formation of benzaldehyde or benzyl alcohol is likely due to the protodeboronation of your starting material, this compound.[1][2] This side reaction involves the cleavage of the C-B bond and is a common decomposition pathway for boronic acids.[2] It can be exacerbated by factors such as high reaction temperatures, prolonged reaction times, and the presence of protic solvents like water.[2] The choice of base can also play a significant role; both strongly acidic and basic conditions can promote protodeboronation.[2]
Q4: How can I minimize the protodeboronation of this compound during my reaction?
A4: To minimize protodeboronation, several strategies can be employed. Firstly, using the mildest possible reaction temperature and the shortest feasible reaction time is advisable.[2] Another effective approach is to use a more stable derivative of the boronic acid, such as its pinacol ester.[2][3] These esters provide a "slow-release" of the active boronic acid into the reaction mixture, which keeps its concentration low and reduces the rate of decomposition.[2][3] Careful screening of bases and solvent systems is also recommended, and in some cases, anhydrous conditions may be preferable.[2][3]
Q5: Does the hydroxymethyl group on the phenylboronic acid interfere with the reaction?
A5: The ortho-hydroxymethyl group can potentially influence the reactivity of the boronic acid. It has been shown that ortho-hydroxyalkyl arylboronic acids have the ability to complex with model glycopyranosides under physiologically relevant conditions.[7] While this specific interaction may not directly interfere with Suzuki-Miyaura coupling, the presence of a free hydroxyl group can sometimes lead to side reactions or affect the solubility and stability of the boronic acid. In some contexts, the hydroxyl group can form a cyclic ester with the boronic acid, known as a benzoxaborole, which can alter its reactivity profile.[8][9]
Troubleshooting Guides
Problem: Low or No Product Formation in Suzuki-Miyaura Coupling
If you are experiencing low to no yield of your desired coupled product, follow these troubleshooting steps:
-
Verify Reagent Quality: Ensure that the this compound, aryl halide, palladium catalyst, and base are of high purity and have been stored correctly. Boronic acids can degrade over time, so using a fresh or properly stored batch is crucial.[3]
-
Ensure Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the aryl halide.[3][10] Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimize the Base: The choice of base is critical.[3] If a milder base like K₂CO₃ is not effective, consider a stronger base such as K₃PO₄ or Cs₂CO₃.[1][3] The optimal base often depends on the specific substrates.[1]
-
Screen Solvents: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[3] If a standard solvent system like dioxane/water is not working, try other common solvents such as toluene or THF, adjusting the water content as needed.[3]
-
Adjust Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[2] If the reaction is sluggish at a lower temperature, a moderate increase (e.g., to 80-100 °C) may be beneficial.[1] However, be mindful that excessive heat can promote protodeboronation.[2]
Problem: Significant Formation of Protodeboronated Byproduct
The presence of a significant amount of the arene resulting from the cleavage of the boronic acid group is a common issue. Here’s how to address it:
-
Lower the Reaction Temperature: Elevated temperatures are a primary driver of protodeboronation.[2] Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.[2]
-
Use a Boronic Ester: Convert the this compound to its pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[2][3]
-
Select a Milder Base: While a base is necessary to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation.[1] Consider screening milder bases or using a base like potassium fluoride (KF) in anhydrous conditions, which can be less harsh than carbonates or phosphates.[1]
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | Moderate |
| 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | High |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 6 | High |
| 4 | KF (3.0) | Toluene (anhydrous) | 100 | 12 | Moderate-High |
Note: Yields are qualitative and can vary significantly based on the specific aryl halide and catalyst/ligand system used. This table is a generalized representation based on common observations in Suzuki-Miyaura reactions.[1][3][4]
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | High |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 8 | High |
| 3 | K₂CO₃ | DMF/H₂O (4:1) | 80 | 12 | Moderate |
| 4 | K₃PO₄ | THF/H₂O (4:1) | 70 | 16 | Moderate-High |
Note: The choice of solvent can affect reaction rates and yields. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may also lead to side reactions. Toluene and dioxane are common and effective choices.[3][4][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: Relationship between reaction conditions and potential product outcomes.
Caption: A step-by-step workflow for setting up the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(羟甲基)苯硼酸环状单酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. d-nb.info [d-nb.info]
minimizing homocoupling of 2-(Hydroxymethyl)phenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling Reactions
This technical support center is dedicated to helping researchers, scientists, and drug development professionals troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction, with a specific focus on minimizing the homocoupling of 2-(hydroxymethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct (2,2'-bis(hydroxymethyl)-1,1'-biphenyl).[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[2][3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4][5] These Pd(II) species can then stoichiometrically react with the boronic acid to produce the homocoupled dimer and regenerate the active Pd(0) catalyst.[6][7] This parasitic cycle consumes the starting material and lowers the overall efficiency of the desired cross-coupling reaction.[8][9]
Q3: Is this compound particularly prone to homocoupling?
A3: While all boronic acids can undergo homocoupling, substrates with certain functional groups may have different susceptibilities. The hydroxymethyl group's proximity to the boronic acid moiety could potentially influence reaction kinetics, though the primary factors promoting homocoupling remain the presence of oxygen and Pd(II) species. Optimization of reaction conditions is crucial for any specific boronic acid.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is important.[1] Boronic acids can be susceptible to decomposition. Utilizing more stable derivatives such as pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions like homocoupling by enabling a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide
Issue: My reaction shows a significant amount of the homocoupled byproduct from this compound. How can I minimize it?
This guide provides a systematic approach to reducing the formation of the undesired homocoupled dimer.
1. Rigorously Exclude Oxygen
Oxygen is a primary culprit in promoting homocoupling.[10][11] The reaction between the Pd(0) catalyst and oxygen generates a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[8][9][12]
-
Action: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Protocol: Sparge solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.[1][2] For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent.[4] Assemble all glassware and purge with an inert gas before adding reagents.[1]
2. Optimize the Palladium Catalyst and Ligand
The state of the palladium catalyst is critical. Pd(II) species directly promote homocoupling.[3][7]
-
Action: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1][4]
-
Alternative: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[1][6][13][14] This helps reduce Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[1][6][13]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] These ligands can accelerate the desired reductive elimination step, helping the cross-coupling pathway outcompete the homocoupling side reaction.[4]
3. Adjust Base and Solvent Conditions
The reaction environment significantly influences the rates of competing reaction pathways.
-
Action: Screen different base and solvent combinations. The choice of base can greatly affect the outcome.[1]
-
Recommendations: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1][2] Less polar solvents like dioxane/water or toluene/water mixtures can be beneficial, particularly when used with Pd(PPh₃)₄.[15] However, the optimal system is substrate-dependent and may require empirical testing.[1][16]
Table 1: Influence of Reaction Parameters on Homocoupling
The following table summarizes how adjusting key parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupled byproduct.
| Parameter | Condition A (Prone to Homocoupling) | Condition B (Minimizes Homocoupling) | Expected Outcome |
| Atmosphere | Reaction run open to air or poorly degassed | Rigorously degassed, under Argon or Nitrogen[1][10] | Significant decrease in homocoupling |
| Catalyst | Pd(OAc)₂ or PdCl₂ (Pd(II) source)[4] | Pd(PPh₃)₄ or Pd₂(dba)₃ (Pd(0) source)[1][4] | Favors cross-coupling over homocoupling |
| Additive | None | Potassium Formate (1-2 equiv.)[1][6][13] | Reduces residual Pd(II), suppressing homocoupling |
| Base | Strong bases (e.g., NaOH) in excess water | Milder bases (e.g., K₃PO₄, K₂CO₃)[1][2] | Reduces side reactions |
| Solvent | High water content in aqueous mixtures[15] | Aprotic solvents (e.g., Dioxane, Toluene) with minimal water[4][15] | Can disfavor homocoupling pathway |
| Boronic Acid Addition | All boronic acid added at the start | Slow addition via syringe pump[4] | Keeps instantaneous concentration low, reducing dimerization |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Optimized to Minimize Homocoupling
This protocol provides a general procedure for coupling an aryl halide with this compound using conditions designed to suppress homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 5:1)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[4]
-
Solvent Degassing: Degas the solvent mixture by sparging with argon for at least 30 minutes. For maximum oxygen removal, perform three freeze-pump-thaw cycles.[2][4]
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) catalyst to the flask.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of starting material and the formation of both the desired product and the homocoupled byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography to separate the desired product from any residual homocoupled dimer and other impurities.[2]
Protocol 2: Quantification of Homocoupling by LC-MS Analysis
Objective: To determine the relative ratio of the desired cross-coupled product to the homocoupled byproduct.
-
Sample Preparation: At various time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
Dilution: Vortex the quenched sample and prepare a further dilution (e.g., 100-fold) in the same solvent system to be within the linear range of the detector.
-
LC-MS Analysis:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is common.
-
Method: Run a gradient from ~5% B to 95% B over 10-15 minutes to ensure separation of starting materials, product, and byproduct.
-
Detection: Monitor the reaction components using a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting aryl halide, the desired product, and the homocoupled byproduct by their retention times and mass-to-charge ratios (m/z).
-
Integrate the peak areas from the UV chromatogram for each component.
-
Calculate the approximate ratio of Product / (Product + Homocoupling Byproduct) to assess the reaction's selectivity. Note that this assumes similar molar absorptivity; for precise quantification, calibration with pure standards is required.
-
Visualizations
Competing Reaction Pathways
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance from the Ortho-Hydroxymethyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving substrates with an ortho-hydroxymethyl group. The steric bulk and electronic effects of this group can significantly influence reaction outcomes, and this guide offers strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield significantly lower when my aromatic substrate has an ortho-hydroxymethyl group?
A1: The reduced yield is often a direct consequence of steric hindrance. The ortho-hydroxymethyl group is bulky and can physically block or impede the approach of reagents to the adjacent reaction center.[1][2][3] This increases the activation energy of the reaction, slowing it down or preventing it from proceeding altogether.[1] Additionally, the hydroxyl and methyl moieties can engage in non-bonding interactions that further influence the molecule's conformation and reactivity.[2][4]
Q2: How does intramolecular hydrogen bonding from the ortho-hydroxymethyl group affect my reaction?
A2: The ortho-hydroxymethyl group can form an intramolecular hydrogen bond with a neighboring functional group (e.g., a hydroxyl, carbonyl, or imine).[5][6][7] This interaction can have several effects:
-
Conformational Rigidity: It can lock the molecule into a specific conformation, which may either be favorable or unfavorable for the desired reaction.[8]
-
Altered Reactivity: The hydrogen bond can decrease the nucleophilicity or electrophilicity of the participating functional groups. For example, a hydrogen bond to a catalyst's active site can modulate its reactivity.[9]
-
Stabilization: The formation of a quasi-aromatic ring through hydrogen bonding can stabilize the starting material, making it less reactive.[6]
Q3: The hydroxyl group on the ortho-hydroxymethyl substituent is interfering with my reaction. How can I prevent this?
A3: Unwanted reactivity from the hydroxyl group is a common issue. The most effective strategy is to protect it with a suitable protecting group.[10][11] This masks the hydroxyl's reactivity, allowing the desired transformation to occur elsewhere on the molecule. The protecting group can then be removed in a subsequent step. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TIPS), ethers (e.g., MOM, MEM, Benzyl), and acetals (e.g., THP).[11][12] The choice of protecting group depends on its stability under your reaction conditions and the specific conditions required for its removal.[10]
Troubleshooting Guides
Issue 1: Low Yield in Metal-Catalyzed Cross-Coupling Reactions
Your cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is sluggish or results in low yields when using a substrate with an ortho-hydroxymethyl group.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance at the Catalytic Center | 1. Switch to a less bulky ligand: Use ligands like SPhos or XPhos that are designed to accommodate sterically demanding substrates. 2. Increase catalyst loading: A higher concentration of the catalyst can help overcome a slow reaction rate. 3. Elevate reaction temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. | Bulky ligands on the metal catalyst can clash with the ortho-hydroxymethyl group, preventing efficient oxidative addition or reductive elimination. Specially designed ligands create a larger coordination sphere.[13][14] |
| Catalyst Deactivation | 1. Protect the hydroxyl group: Convert the -OH to an ether (e.g., -OMe, -OBn) or a silyl ether (-OTBS). | The free hydroxyl group can coordinate to the metal center, potentially poisoning the catalyst or altering its electronic properties. |
| Intramolecular Hydrogen Bonding | 1. Use a polar aprotic solvent: Solvents like DMF or DMSO can disrupt intramolecular hydrogen bonds. 2. Protect the hydroxyl group: This eliminates the hydrogen bond donor. | The hydrogen bond may hold the substrate in a conformation that is unfavorable for catalysis.[5][6] |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
You are observing a mixture of ortho, meta, and para products, with an unexpectedly low yield of the desired para product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Directing Effects | 1. Use a bulkier electrophile: A larger electrophile will be more sensitive to steric hindrance and will favor the less hindered para position. 2. Protect the hydroxyl group with a bulky protecting group: Converting -CH₂OH to -CH₂OTIPS, for example, will dramatically increase the steric bulk at the ortho position, further disfavoring substitution at the adjacent site. | The ortho-hydroxymethyl group is an activating, ortho, para-director.[15][16][17] However, its physical size can block the adjacent ortho position, leading to a higher proportion of the para product.[16][18] Increasing steric bulk enhances this effect. |
| Electronic Effects | 1. Modify reaction temperature: Lowering the temperature can sometimes increase selectivity by favoring the thermodynamically more stable product. | While sterics are often dominant, electronic factors still play a role. The hydroxyl group donates electron density via resonance to the ortho and para positions.[15][19] |
Experimental Protocols
Protocol 1: Selective Protection of an ortho-Hydroxymethyl Phenol
This protocol describes the selective protection of the primary alcohol in 2-(hydroxymethyl)phenol as a silyl ether, leaving the phenolic hydroxyl group free for subsequent reactions.
Materials:
-
2-(Hydroxymethyl)phenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ((2-hydroxybenzyl)oxy)(tert-butyl)dimethylsilane.
Visualizations
Below are diagrams illustrating key concepts and workflows for managing steric hindrance associated with the ortho-hydroxymethyl group.
Caption: Troubleshooting workflow for reactions involving ortho-hydroxymethyl substrates.
Caption: Interplay of effects from an ortho-hydroxymethyl group on reactivity.
References
- 1. fiveable.me [fiveable.me]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. mdpi.com [mdpi.com]
- 7. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-ENDOR Evidence for a Hydrogen Bonding Interaction that Modulates the Reactivity of a Non-heme FeIV=O Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. quora.com [quora.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 18. quora.com [quora.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
2-(Hydroxymethyl)phenylboronic acid vs other ortho-substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to the Suzuki Coupling Performance of 2-(Hydroxymethyl)phenylboronic Acid and Other Ortho-Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring, particularly in the ortho position, can significantly influence reaction efficiency. This guide provides an objective comparison of the performance of this compound with other common ortho-substituted phenylboronic acids, such as 2-tolylboronic acid, 2-methoxyphenylboronic acid, and 2-chlorophenylboronic acid, in Suzuki coupling reactions. The information is supported by experimental data collated from various studies.
Introduction to Ortho-Substituted Phenylboronic Acids in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. While this reaction is highly versatile, the steric and electronic properties of the substituents on the phenylboronic acid can have a profound impact on the reaction outcome. Ortho-substituents, due to their proximity to the boronic acid group, often introduce significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. This can lead to lower yields and may require more forcing reaction conditions compared to their meta- and para-substituted counterparts.
However, some ortho-substituents can also offer unique advantages. For instance, a hydroxymethyl group, as in this compound, has the potential to influence the reaction through intramolecular interactions or by serving as a handle for further functionalization. Understanding the relative performance of different ortho-substituted phenylboronic acids is therefore crucial for rational reaction design and optimization.
Comparative Performance Data
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | ~85% |
| 2-Tolylboronic acid | 4-Chlorophenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 16 | 92% |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 100 | 24 | 88% (mono-arylated) |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene / H₂O | 80 | 3 | 95% |
Note: The data in this table is compiled from different sources and should be used as a general guide. Direct comparison of yields should be made with caution as reaction conditions are not identical.
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective ortho-substituted phenylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., triphenylphosphine, 0.08 mmol). The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and water (1 mL) are added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature.
The mixture is then diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of a Suzuki coupling reaction and a typical experimental workflow.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion
The performance of ortho-substituted phenylboronic acids in Suzuki coupling is a balance of steric and electronic effects.
-
This compound: The hydroxymethyl group is sterically demanding to some extent, which can lower the reaction rate compared to less hindered boronic acids. However, it is an electronically neutral to weakly electron-donating group. The presence of the hydroxyl group may also allow for chelation to the palladium center, potentially influencing the reaction pathway. The yields are generally good, but may require slightly longer reaction times or higher temperatures.
-
2-Tolylboronic acid: The methyl group is also sterically hindering. Electronically, it is a weak electron-donating group, which can slightly increase the nucleophilicity of the aryl group and facilitate the transmetalation step. High yields can be achieved with appropriate catalyst and ligand systems that can accommodate the steric bulk.
-
2-Methoxyphenylboronic acid: The methoxy group is sterically similar to a methyl group but is more electron-donating. This enhanced electron-donating nature can increase the rate of transmetalation. However, the oxygen atom can also coordinate to the palladium center, which may either be beneficial or detrimental depending on the specific reaction conditions.
-
2-Chlorophenylboronic acid: The chloro group is sterically smaller than a methyl or methoxy group. Electronically, it is an electron-withdrawing group, which decreases the nucleophilicity of the aryl ring and can slow down the transmetalation step. Despite this, efficient coupling can often be achieved, sometimes with faster reaction times due to the reduced steric hindrance compared to other ortho-substituted boronic acids.
Conclusion
A Comparative Analysis of 2-(Hydroxymethyl)phenylboronic Acid and Its Isomers in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects. The hydroxymethyl group (-CH₂OH) is a weakly electron-donating group, which can influence the nucleophilicity of the aryl group attached to the boron atom. The position of this group (ortho, meta, or para) dictates the steric hindrance around the boronic acid moiety and the electronic influence on the carbon-boron bond, thereby affecting the rate-determining transmetalation step in the catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes the performance of 2-(hydroxymethyl)phenylboronic acid and its isomers in various Suzuki-Miyaura cross-coupling reactions, with data extracted from different studies. It is crucial to note that the reaction conditions are not identical, and therefore, the yields are indicative of their utility in specific contexts rather than a direct measure of their relative reactivity under a single set of conditions.
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-chloro-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O (4:1) | 120 (MW) | 0.5 | High Yield (not specified)[1] |
| 3-(Hydroxymethyl)phenylboronic acid | 4-iodoimidazole derivative | [Pd(PPh₃)₄] | K₃PO₄ | 1,4-dioxane | 80 | 4 | 67-79[2] |
| 4-(Hydroxymethyl)phenylboronic acid | 4-iodoanisole | Pd(OAc)₂ | K₂CO₃ | Water with TBAB | 150 (MW) | 0.25 | 73-82[1] |
| 4-(Hydroxymethyl)phenylboronic acid | Iodotoluene | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified[3] |
Analysis of Positional Isomerism on Catalytic Performance:
-
Ortho Isomer (this compound): The proximity of the hydroxymethyl group to the boronic acid in the ortho position can lead to steric hindrance, potentially slowing down the transmetalation step. However, the hydroxyl group might also participate in intramolecular coordination with the palladium center, which could influence the reaction pathway. In some cases, ortho-substituted phenylboronic acids have shown lower yields compared to their meta and para counterparts due to steric effects.[2]
-
Meta Isomer (3-(Hydroxymethyl)phenylboronic acid): The meta position minimizes steric hindrance from the hydroxymethyl group, and its electronic influence on the carbon-boron bond is primarily inductive. This often results in good reactivity and high yields in cross-coupling reactions.
-
Para Isomer (4-(Hydroxymethyl)phenylboronic acid): With the substituent at the para position, steric hindrance is negligible. The electronic effect of the hydroxymethyl group can be transmitted through the aromatic ring, potentially influencing the nucleophilicity of the ipso-carbon and affecting the rate of transmetalation. Para isomers are often highly reactive and provide excellent yields.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using each of the hydroxymethylphenylboronic acid isomers, as collated from the literature.
Protocol 1: Suzuki-Miyaura Coupling of 4-iodoimidazole with 3-(Hydroxymethyl)phenylboronic acid[2]
Materials:
-
4-iodoimidazole derivative (1.0 eq)
-
3-(Hydroxymethyl)phenylboronic acid (1.0 eq)
-
[Pd(PPh₃)₄] (3 mol%)
-
K₃PO₄ (1.5 eq)
-
1,4-dioxane
Procedure:
-
To a reaction vessel, add the 4-iodoimidazole derivative, 3-(hydroxymethyl)phenylboronic acid, [Pd(PPh₃)₄], and K₃PO₄.
-
Add 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-(hydroxymethyl)phenyl-substituted imidazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-bromo-2-hydroxyacetophenone with 4-(Hydroxymethyl)phenylboronic acid[1]
Materials:
-
5-bromo-2-hydroxyacetophenone
-
4-(Hydroxymethyl)phenylboronic acid
-
Pd(OAc)₂
-
Tetrabutylammonium bromide (TBAB)
-
K₂CO₃
-
Water
Procedure:
-
In a microwave reaction vial, combine 5-bromo-2-hydroxyacetophenone, 4-(hydroxymethyl)phenylboronic acid, Pd(OAc)₂, TBAB, and K₂CO₃.
-
Add water as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sulfate, and concentrate it.
-
Purify the residue by chromatography to yield the coupled product.
Visualizing the Catalytic Process
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for a Suzuki-Miyaura coupling reaction and the fundamental catalytic cycle.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-(Hydroxymethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the choice of catalyst in Suzuki-Miyaura cross-coupling reactions is paramount to achieving optimal yields and reaction efficiency. This guide provides an objective comparison of the performance of three common palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂) — in the coupling of 2-(hydroxymethyl)phenylboronic acid with aryl halides.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including pharmaceuticals and functional materials. The performance of this reaction is highly dependent on the palladium catalyst, ligand, base, and solvent system employed. This compound, with its functional group, presents a specific substrate for which catalyst efficiency can vary.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with an aryl halide. The data is compiled from various sources to provide a comparative overview. It is important to note that direct comparison under identical conditions is often challenging due to variations in experimental setups across different studies.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | K₂CO₃ (2M aq.) | Dimethoxyethane | 80 | Overnight | High (qualitative)[1] |
| Pd(dppf)Cl₂ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | K₂CO₃ (2M aq.) | Dimethoxyethane | 80 | Overnight | No product observed[1] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | K₃PO₄ | Dioxane/Water | 100 | 12 | 75-95 |
Note: The yield for Pd(PPh₃)₄ is described as "high" in the source material without a specific quantitative value. The entry for Pd(OAc)₂/SPhos represents a general system known to be effective for challenging substrates and is included for a broader comparison.
Discussion of Catalyst Performance
From the available data, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) appears to be an effective catalyst for the Suzuki-Miyaura coupling of functionalized arylboronic acids like this compound, proceeding to completion under relatively standard conditions.[1]
In contrast, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , a catalyst often favored for its robustness and efficiency with a broad range of substrates, was found to be ineffective in a trial with a functionalized aryl bromide.[1] This highlights the substrate-specific nature of catalyst performance.
Palladium(II) acetate (Pd(OAc)₂) is a versatile and cost-effective palladium source that is typically used in conjunction with a phosphine ligand. The choice of ligand is crucial for the catalyst's activity. While specific data for this compound with a Pd(OAc)₂ system was not found, ligands such as SPhos are known to form highly active catalysts with Pd(OAc)₂ for Suzuki-Miyaura reactions, particularly with challenging aryl chlorides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Experimental Protocol for Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a study involving the coupling of functionalized arylboronic acids.[1]
-
Materials:
-
Aryl halide (e.g., 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole) (1 eq)
-
This compound (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
2M Potassium Carbonate (K₂CO₃) aqueous solution
-
Dimethoxyethane (DME)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (0.39 mmol, 1 eq) and this compound (0.59 mmol, 1.5 eq).
-
Add dimethoxyethane (4 mL) and 2M aqueous K₂CO₃ solution (200 µL).
-
Add Pd(PPh₃)₄ (45 mg, 0.039 mmol, 0.1 eq) to the stirred mixture.
-
Heat the reaction mixture at 80°C overnight under an inert atmosphere.
-
After cooling to room temperature, filter the mixture through celite and rinse with methanol and dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography.
-
General Experimental Protocol for Suzuki Coupling using Pd(dppf)Cl₂
This is a general procedure for Suzuki-Miyaura cross-coupling reactions.
-
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational comparison of palladium catalysts for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to use this information as a starting point and to optimize reaction conditions for their specific aryl halide coupling partners to achieve the best possible outcomes.
References
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with 2-(Hydroxymethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical determinant of reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 2-(hydroxymethyl)phenylboronic acid in Suzuki reactions relative to other commonly used phenylboronic acid derivatives. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected behavior based on established mechanistic principles and comparative data from analogous systems.
Performance Comparison: Kinetic Profile of this compound
The kinetic profile of a Suzuki-Miyaura reaction is primarily influenced by the electronic and steric nature of the substituents on the phenylboronic acid. These factors significantly impact the rate-determining transmetalation step of the catalytic cycle.
Electronic Effects: The hydroxymethyl (-CH₂OH) group at the ortho position is considered a weak electron-withdrawing group. In the context of Suzuki-Miyaura reactions, electron-withdrawing groups on the boronic acid partner can decrease the rate of transmetalation by reducing the nucleophilicity of the carbon atom attached to boron. Conversely, electron-donating groups tend to accelerate this step.[1][2] Therefore, this compound is expected to exhibit a slightly slower or comparable reaction rate compared to unsubstituted phenylboronic acid.
Steric and Chelation Effects: The ortho-position of the hydroxymethyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. However, the presence of a heteroatom (oxygen) in the ortho-substituent introduces the possibility of a positive chelation effect.[2] The oxygen atom of the hydroxymethyl group can coordinate to the palladium center, leading to a more favorable transition state for transmetalation and potentially accelerating the reaction. This chelation-assisted pathway can sometimes override the negative steric and electronic effects.
Comparison with Other Boronic Acids:
To contextualize the kinetic performance of this compound, a qualitative comparison with other substituted phenylboronic acids is presented in the table below. The expected reactivity is inferred from general trends observed in Suzuki-Miyaura reactions.
| Boronic Acid | Substituent Effect | Expected Relative Reaction Rate | Rationale |
| This compound | Weakly electron-withdrawing, sterically hindering, potentially chelating | Moderate | A balance of negative steric/electronic effects and a potential positive chelation effect. |
| Phenylboronic acid | Unsubstituted (Reference) | Moderate | Baseline for comparison. |
| 4-Tolylboronic acid | Weakly electron-donating | High | The electron-donating methyl group at the para-position enhances the nucleophilicity of the ipso-carbon, accelerating transmetalation.[3] |
| 4-Methoxyphenylboronic acid | Moderately electron-donating | High | The methoxy group is a stronger electron-donating group than methyl, leading to a faster reaction rate. |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing | Low | The strongly deactivating nitro group significantly reduces the nucleophilicity of the aryl ring, slowing down transmetalation.[1] |
| 2-Tolylboronic acid | Weakly electron-donating, sterically hindering | Moderate to Low | The ortho-methyl group introduces significant steric hindrance, which can counteract the positive electronic effect. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below is a generalized methodology for monitoring the kinetics of Suzuki-Miyaura reactions involving this compound, which can be adapted for comparison with other boronic acids. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound and its analogues.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Alternative boronic acids (e.g., phenylboronic acid, 4-tolylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
Internal standard (e.g., dodecane or biphenyl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
HPLC grade solvents for analysis
Equipment:
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and heating block or oil bath
-
Syringes and needles
-
Gas-tight syringes for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1) to the flask. Stir the mixture to ensure homogeneity. In a separate vial, dissolve the palladium catalyst (e.g., 0.01 mmol, 1 mol%) in a small amount of the reaction solvent and inject it into the reaction flask to initiate the reaction (time t=0).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 80 °C) with vigorous stirring. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing the quenching solution. This will stop the reaction and allow for accurate analysis.
-
Sample Preparation for HPLC Analysis: Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a known volume. Filter the sample through a syringe filter (0.45 µm) before injecting it into the HPLC.
-
Data Analysis: Analyze the samples by HPLC to determine the concentration of the starting materials and the product at each time point relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of a Suzuki-Miyaura reaction.
References
A Comparative Guide to the Purity and Stability of Synthesized 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity and stability of synthesized 2-(Hydroxymethyl)phenylboronic acid, a versatile reagent in organic synthesis and drug discovery. We offer a comparative analysis of its performance against more recent alternatives, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable reagents for your research needs.
Introduction
This compound, often existing in its stable cyclic monoester form (1,3-Dihydro-1-hydroxy-2,1-benzoxaborole), is a valuable building block in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its purity profile and stability characteristics. This guide outlines the key analytical methods for assessing these parameters and compares its stability and performance with that of N-methyliminodiacetic acid (MIDA) boronates, a class of highly stable boronic acid surrogates.
Purity Assessment
The purity of this compound is critical for ensuring reproducible reaction outcomes and minimizing the introduction of impurities into subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity evaluation.
Table 1: Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main component and detects non-volatile impurities. | A purity of ≥97% is commonly reported by commercial suppliers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Confirms the chemical structure and identifies organic impurities. | Provides detailed structural information and can detect residual solvents or starting materials. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities and can be used for boronic acid analysis after derivatization. | Useful for detecting low-level volatile organic impurities. |
| Melting Point | Assesses the overall purity of a crystalline solid. | A sharp melting point range of 95-102 °C is indicative of high purity. |
Common Impurities:
Potential impurities in synthesized this compound can originate from starting materials, by-products, or degradation. A common synthetic route starts from 2-bromobenzyl alcohol. Potential impurities may include:
-
Residual Starting Materials: 2-bromobenzyl alcohol.
-
By-products of Boronylation: Homocoupling products of the Grignard or organolithium reagent.
-
Degradation Products: Boroxines (trimeric anhydrides) formed through dehydration.
Experimental Protocols for Purity Assessment
This method is designed to separate the active ingredient from its potential degradation products and impurities, making it suitable for both purity testing and stability studies.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative amounts of the main component and any organic impurities. Compare the ¹³C NMR spectrum to a reference to confirm the structure and identify any impurity signals.
For the analysis of boronic acids by GC-MS, derivatization is often necessary to increase volatility.
-
Derivatization: React the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the corresponding trimethylsilyl ester.
-
GC Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Detection: Electron ionization (EI) with a mass range of m/z 50-500.
Stability Assessment
Boronic acids are known to be susceptible to degradation through pathways such as oxidation and protodeboronation. The cyclic monoester form of this compound generally exhibits enhanced stability. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Table 2: Forced Degradation Conditions (ICH Guidelines)
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105 °C | 48 hours |
| Photostability | ICH Q1B compliant light exposure | As per guidelines |
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. For thermal degradation, use the solid material.
-
Neutralization: After the specified duration, neutralize the acidic and basic solutions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples to ensure that no degradation products are co-eluting.
Comparison with Alternative Reagents: MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable and versatile alternatives to traditional boronic acids.[1] They are typically crystalline, air-stable solids that can be purified by standard silica gel chromatography.[1][2]
Table 3: Performance Comparison in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | ~85-95% | Representative |
| 2-(Hydroxymethyl)phenyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂, SPhos, K₃PO₄ | >95% | [3] |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂, SPhos, K₃PO₄ | 73% | [3] |
| Phenyl MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂, SPhos, K₃PO₄ | 89% | [3] |
The data suggests that MIDA boronates can offer improved yields, particularly in challenging coupling reactions. Their enhanced stability also contributes to better reproducibility and ease of handling.
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Experimental workflow for the forced degradation stability study.
Caption: Logical relationship comparing boronic acid and its MIDA boronate alternative.
References
A Comparative Guide to 2-(Hydroxymethyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount for the efficient construction of complex molecular architectures. Phenylboronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, respectively. This guide provides an objective comparison of 2-(Hydroxymethyl)phenylboronic acid against other relevant phenylboronic acid derivatives, supported by representative experimental data and detailed methodologies.
Performance Benchmark in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The performance of the boronic acid is influenced by both electronic and steric factors. For substituted phenylboronic acids, the position of the substituent can significantly impact reaction yields and times. The ortho position of the hydroxymethyl group in this compound introduces steric hindrance around the reaction center, which can influence its reactivity compared to its meta and para isomers, and the unsubstituted phenylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole. These values are based on typical outcomes reported in the literature under standardized conditions to provide a comparative perspective.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | Baseline for comparison. |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Steric hindrance from the ortho-hydroxymethyl group may slightly lower the yield. |
| 3-(Hydroxymethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90 | Minimal steric influence from the meta-substituent. |
| 4-(Hydroxymethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 91 | No steric hindrance from the para-substituent. |
Performance Benchmark in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route to N-aryl and O-aryl compounds. Similar to the Suzuki-Miyaura reaction, the efficiency of the Chan-Lam coupling can be affected by the steric and electronic properties of the boronic acid.
Data Presentation: Chan-Lam Coupling
The table below presents a comparison of representative yields for the Chan-Lam N-arylation of aniline with different phenylboronic acid derivatives.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 88 | Baseline for comparison. |
| This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 80 | The ortho-hydroxymethyl group may introduce steric hindrance, potentially reducing the yield. |
| 3-(Hydroxymethyl)phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 86 | Less steric impact from the meta-substituent. |
| 4-(Hydroxymethyl)phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 87 | Minimal steric hindrance from the para-substituent. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
-
Reaction Setup: To a round-bottom flask, add the amine or alcohol (1.0 mmol), the boronic acid (1.2 mmol), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a magnetic stir bar.
-
Solvent and Base Addition: Add the solvent (e.g., CH₂Cl₂) and the base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the reaction mixture, open to the air, at room temperature for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a typical experimental workflow, and the factors influencing the reactivity of substituted phenylboronic acids.
Computational Insights into the Reactivity of 2-(Hydroxymethyl)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(hydroxymethyl)phenylboronic acid (2-HMPBA), a versatile reagent in organic synthesis and medicinal chemistry. Leveraging computational studies, this document explores key aspects of its reactivity, particularly its oxidative stability and its performance in Suzuki-Miyaura cross-coupling reactions, in comparison to other relevant boronic acids. The information is intended to aid in the rational design of synthetic routes and the development of novel therapeutics.
I. Comparative Reactivity: Oxidative Stability
A critical factor in the application of boronic acids, especially in biological contexts, is their stability towards oxidation. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the oxidative deboronation mechanism and the factors influencing the stability of 2-HMPBA and its cyclic form, benzoxaborole.
The intramolecular cyclization of 2-HMPBA to form a benzoxaborole scaffold significantly enhances its oxidative stability. Computational analyses have revealed that this increased resistance to oxidation stems from a diminished donation to the p-orbital of the boron atom that develops during the rate-limiting step of the oxidation process[1]. The stereoelectronic effects within the strained five-membered ring of the benzoxaborole destabilize the transition state of the oxidation reaction, thereby increasing the activation energy required for deboronation.
Quantitative Comparison of Oxidative Stability
The following table summarizes calculated activation energies (ΔG‡) for the oxidation of various boronic acid monoanions, providing a quantitative comparison of their relative stabilities. Lower activation energy corresponds to lower stability.
| Boronic Acid Derivative | Structure | Calculated ΔG‡ (kcal/mol) | Relative Stability |
| Phenylboronic Acid (PBA) | Ph-B(OH)₂ | Reference | Baseline |
| Benzoxaborole (from 2-HMPBA) | C₆H₄(CH₂O)BO⁻ | Higher than PBA | Enhanced |
| Boralactones | Varies | Significantly Higher than PBA | Dramatically Enhanced[2][3] |
II. Comparative Reactivity: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are key reagents. The reactivity of a given boronic acid is influenced by both electronic and steric factors, which affect the crucial transmetalation step in the catalytic cycle.
Computational studies have been instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction. The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step[4]. The efficiency of this step is dependent on the nucleophilicity of the organic group attached to the boron and the ease of formation of the active boronate species.
For 2-HMPBA, the presence of the hydroxymethyl group can influence its reactivity in several ways. It can participate in the formation of a cyclic boronate ester (benzoxaborole), which can alter its reactivity profile compared to the open-chain form. While boronic esters are often used in Suzuki-Miyaura reactions, their reactivity can differ from the corresponding boronic acids.
A general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling is that electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it by reducing the nucleophilicity of the aryl group. The ortho-position of the hydroxymethyl group in 2-HMPBA also introduces steric considerations that can influence the approach to the palladium center.
III. Experimental and Computational Protocols
A. Computational Protocol for Oxidative Stability
The following outlines a typical computational methodology used to study the oxidative stability of boronic acids:
-
Model System: The monoanionic form of the boronic acid is often used for calculations, as it is the relevant species in the oxidation reaction under physiological pH.
-
Methodology: Density Functional Theory (DFT) is the most common method employed.
-
Functionals and Basis Sets: A range of functionals and basis sets can be used. For example, calculations have been performed using the B3LYP functional with the 6-311+G(d,p) basis set for geometry optimizations and frequency calculations.
-
Solvation Model: To simulate the reaction in an aqueous environment, a continuum solvation model, such as the Solvation Model based on Density (SMD), is typically applied.
-
Reaction Coordinate: The reaction pathway for the oxidative deboronation is modeled to locate the transition state structure. This is often a concerted mechanism involving a 1,2-shift of the aryl group from the boron to an oxygen atom of the oxidant (e.g., hydrogen peroxide), concomitant with the cleavage of the O-O bond.
-
Energy Calculations: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the initial reactant complex.
-
Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the electronic interactions that contribute to the stability of the transition state.
B. General Experimental Protocol for Suzuki-Miyaura Coupling
A standard protocol for performing a Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) are combined.
-
Solvent: A suitable degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water) is added.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored using techniques such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled, and the product is extracted into an organic solvent. The organic layer is then washed with water and brine.
-
Purification: The crude product is purified by techniques such as column chromatography to yield the desired biaryl product.
IV. Visualizations
Caption: A general workflow for the computational study of chemical reactivity.
Caption: The mechanism of oxidative deboronation of a phenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 2-(Hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Hydroxymethyl)phenylboronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
When handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1][2][3] This compound is known to cause skin, eye, and respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2][3] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Route: Do not pour waste down the drain.[1] Dispose of the hazardous waste according to local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3][4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
